3-(Chloromethyl)thiophene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWFYAKOFXBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500084 | |
| Record name | 3-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-23-8 | |
| Record name | 3-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Chloromethyl)thiophene (CAS 2746-23-8): A Keystone Intermediate for Advanced Synthesis
Introduction: 3-(Chloromethyl)thiophene is a heterocyclic organic compound that has emerged as a pivotal intermediate in the realms of medicinal chemistry and materials science.[1] Characterized by a five-membered aromatic thiophene ring substituted with a reactive chloromethyl group at the 3-position, this molecule offers a unique combination of aromatic stability and functional group reactivity.[1] The thiophene scaffold itself is a privileged structure in drug discovery, often employed as a bioisosteric replacement for phenyl rings to enhance metabolic stability, binding affinity, and overall physicochemical properties of a parent compound.[2] The presence of the highly labile chloromethyl group provides a direct handle for synthetic chemists to perform nucleophilic substitutions, enabling the facile construction of complex molecular architectures.[1][3] This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, reactivity, applications, and critical safety protocols, designed for researchers, scientists, and professionals in drug development.
Part 1: Core Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its identity and core physical properties are summarized below.
Structural and Molecular Identity
| Identifier | Value | Source |
| CAS Number | 2746-23-8 | [4][5][6] |
| Molecular Formula | C₅H₅ClS | [1][4][5][6] |
| Molecular Weight | 132.61 g/mol | [4][5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | (Thien-3-yl)methyl chloride, Thiophene-3-methyl chloride | [4][5] |
| SMILES | C1=CSC=C1CCl | [6] |
| InChI Key | KKWWFYAKOFXBEY-UHFFFAOYSA-N | [6] |
graph "3_chloromethyl_thiophene_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S1 [label="S"]; C5 [label="CH₂"]; Cl1 [label="Cl"];
// Position nodes for layout C1 [pos="0,1!"]; C2 [pos="-0.95,0.31!"]; S1 [pos="-0.59,-0.81!"]; C3 [pos="0.59,-0.81!"]; C4 [pos="0.95,0.31!"]; C5 [pos="1.9,0.6!"]; Cl1 [pos="2.8,0.9!"];
// Bonds C1 -- C2; C2 -- S1; S1 -- C3; C3 -- C4; C4 -- C1 [style=double]; C2 -- C3 [style=double]; C4 -- C5; C5 -- Cl1; }
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 183 °C | [4][5] |
| Density | 1.243 g/cm³ | [4][5] |
| Flash Point | 80 °C | [4][5] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of this compound is rooted in both the reactivity of the thiophene ring and the attached chloromethyl group.
Synthesis Pathways
The direct chloromethylation of thiophene is a common method for producing chloromethylthiophenes. However, this reaction characteristically favors substitution at the more nucleophilic C2 (α) position, often leading to a mixture of isomers and di-substituted products like 2,5-dichloromethyl-thiophene.[7] Achieving high regioselectivity for the 3-isomer can be challenging and may require multi-step synthetic strategies that install a directing group or utilize a pre-functionalized thiophene precursor.
A general approach for chloromethylation involves the reaction of a thiophene derivative with formaldehyde (or paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[8][9]
General Chloromethylation Protocol:
-
Combine the starting thiophene material, paraformaldehyde, and a catalyst such as zinc chloride in a suitable reaction vessel.[8]
-
Heat the mixture to a moderate temperature (e.g., 55 °C).[8]
-
Pass dry hydrogen chloride gas through the reaction mixture for several hours to facilitate the chloromethylation.[8]
-
Upon completion, cool the reaction and quench by pouring it into a mixture of ether and ice water.[8]
-
Separate the organic phase, wash sequentially with sodium chloride solution, sodium bicarbonate solution, and again with sodium chloride solution.[8]
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the resulting crude product, typically an oil, via vacuum distillation to yield the chloromethylated thiophene.[8]
Caption: General workflow for the synthesis of chloromethylated thiophenes.
Core Reactivity Principles
1. Thiophene Ring Reactivity: Electrophilic Aromatic Substitution Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions such as nitration, halogenation, and acylation.[10][11] Its reactivity is significantly greater than that of benzene, which is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (σ-complex) through the delocalization of its lone pair of electrons.[11][12]
Electrophilic attack preferentially occurs at the C2 (α) position because the resulting intermediate is stabilized by three resonance structures, whereas attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[11][13] This inherent regioselectivity is a critical consideration in the synthesis and functionalization of thiophene derivatives.
Caption: Resonance stabilization of intermediates in electrophilic substitution.
2. Chloromethyl Group Reactivity: Nucleophilic Substitution The primary utility of this compound as a synthetic intermediate stems from the high reactivity of the chloromethyl group.[1][3] The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This allows for the straightforward introduction of the 3-thienylmethyl moiety into target molecules, a common strategy in the synthesis of pharmaceuticals and functional materials.[14]
Part 3: Applications in Drug Discovery and Development
The thiophene nucleus is present in at least 26 FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][14] this compound serves as a key building block for synthesizing a diverse array of biologically active compounds.
Key Therapeutic Areas:
-
Anti-inflammatory Agents: It is a precursor for thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tenoxicam.[14]
-
Antifungal Drugs: The chloromethyl functionality is crucial for synthesizing antifungal agents such as tioconazole and sertaconazole through nucleophilic substitution reactions.[9][14]
-
Antimicrobial Agents: Thiophene derivatives have shown promising bactericidal effects against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[15]
-
Antiplatelet Drugs: Thiophene precursors are fundamental to the synthesis of the thienopyridine class of antiplatelet drugs, which includes Clopidogrel and Ticlopidine.[16]
-
Anticancer Research: Thiophene derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.[2]
Caption: Role of this compound as a building block in API synthesis.
Part 4: Spectroscopic Data Profile
Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound. The following table summarizes the expected spectral characteristics based on its molecular structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Thiophene Ring Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). The proton at C2 will likely be the most deshielded. Protons will exhibit characteristic coupling patterns (doublets, triplets, or multiplets).- Chloromethyl Protons (-CH₂Cl): A singlet in the range of ~4.5-5.0 ppm. |
| ¹³C NMR | - Thiophene Ring Carbons: Four signals in the aromatic region (~120-145 ppm). The carbon bonded to the chloromethyl group (C3) and the carbon adjacent to the sulfur (C2) will have distinct chemical shifts.- Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, typically around 40-50 ppm. |
| Infrared (IR) | - C-H stretch (aromatic): ~3100 cm⁻¹- C=C stretch (aromatic): ~1500-1600 cm⁻¹- C-S stretch (in ring): ~600-800 cm⁻¹- C-Cl stretch: ~650-800 cm⁻¹ |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z ≈ 132, with a characteristic M+2 isotope peak at m/z ≈ 134 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.- Major Fragments: Loss of Cl (m/z ≈ 97) and fragmentation of the thiophene ring. |
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[17]
Part 5: Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. Its high reactivity also contributes to significant instability, necessitating precise storage conditions.
Hazard Identification
Aggregated GHS information indicates that this compound is hazardous.[6]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | ❗ |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | corrosive |
| Irritation | H335: May cause respiratory irritation | ❗ |
(Source: ECHA C&L Inventory[6][18])
Safe Handling Protocol
-
Engineering Controls: All handling must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[19]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.[19][20]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[20]
-
Body Protection: Wear a flame-retardant lab coat and, if necessary, a chemical-resistant apron or full suit.[19][20]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[19][20]
-
Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Contain the spillage with an inert absorbent material and place it in a suitable container for disposal. Do not let the product enter drains.[19]
Storage and Stability
Chloromethylated thiophenes are notoriously unstable. They have a tendency to decompose, often with the liberation of hydrogen chloride (HCl) gas.[21][22] This gas can build up pressure inside a sealed container, creating a risk of violent rupture or explosion.[7][22]
Critical Storage Recommendations:
-
Temperature: Store in a freezer at low temperatures (e.g., under -20°C or between 2-8°C) to slow the rate of decomposition.[5][23]
-
Container: Store in a glass bottle with a vented cap or a loosely fitted stopper (e.g., wrapped with glass wool) to prevent dangerous pressure buildup. Never store in a tightly sealed container. [21][22]
-
Stabilization: For longer-term storage, the compound should be stabilized. The addition of 1-2% by weight of an acid scavenger like dicyclohexylamine is recommended to neutralize any HCl that forms.[21][22]
-
Atmosphere: Keep the container in a dark, cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[19][24]
-
Inspection: Regularly inspect the material for signs of decomposition, which include darkening of the liquid, frothing, or resinification.[22]
Caption: Lifecycle and safety workflow for this compound.
References
- 1. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-348412) | 2746-23-8 [evitachem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. brainly.in [brainly.in]
- 11. benchchem.com [benchchem.com]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
- 13. m.youtube.com [m.youtube.com]
- 14. Buy Ethyl this compound-2-carboxylate [smolecule.com]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemical-label.com [chemical-label.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. uwaterloo.ca [uwaterloo.ca]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. benchchem.com [benchchem.com]
- 23. 2746-23-8|this compound|BLD Pharm [bldpharm.com]
- 24. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)thiophene is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its bifunctional nature, combining the aromatic thiophene ring with a reactive chloromethyl group, allows for a diverse range of chemical transformations. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its molecular structure and spectroscopic behavior. This document is intended to serve as a practical reference for scientists engaged in research and development involving this versatile compound.
Molecular Structure and Spectroscopic Correlation
The spectroscopic data presented herein directly correlates with the molecular structure of this compound. Understanding the origin of each signal is fundamental to an accurate interpretation of the spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for the thiophene ring protons and carbons, as well as for the chloromethyl substituent.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the three aromatic protons on the thiophene ring and the two protons of the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfur atom and the chloromethyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.35 | dd | J₅,₂ = 2.9 Hz, J₄,₂ = 1.2 Hz |
| H-5 | ~7.25 | dd | J₅,₄ = 5.0 Hz, J₅,₂ = 2.9 Hz |
| H-4 | ~7.05 | dd | J₅,₄ = 5.0 Hz, J₄,₂ = 1.2 Hz |
| -CH₂Cl | ~4.70 | s | - |
Note: Predicted values based on typical spectra of 3-substituted thiophenes in CDCl₃. Actual values may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
Aromatic Protons (H-2, H-4, H-5): The protons on the thiophene ring appear in the aromatic region (7.0-7.4 ppm). The specific chemical shifts are a result of the combined electronic effects of the sulfur heteroatom and the electron-withdrawing chloromethyl group at the C-3 position. The observed splitting patterns (doublet of doublets) arise from coupling between the non-equivalent ring protons. The coupling constants are characteristic of the relative positions of the protons on the thiophene ring.
-
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group appear as a singlet at approximately 4.70 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative chlorine atom. The singlet multiplicity indicates that there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in this compound gives a distinct signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~139.0 |
| C-5 | ~129.0 |
| C-2 | ~127.0 |
| C-4 | ~123.0 |
| -CH₂Cl | ~40.0 |
Note: Predicted values. Actual values may vary.
Interpretation and Causality:
-
Thiophene Ring Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring resonate in the aromatic region of the spectrum. The carbon atom bearing the chloromethyl group (C-3) is significantly deshielded. The chemical shifts of the other ring carbons are influenced by their position relative to the sulfur atom and the substituent.[1]
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group appears at a higher field (around 40.0 ppm) compared to the aromatic carbons, which is typical for sp³-hybridized carbons attached to an electronegative atom.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H stretch | Aromatic (Thiophene) |
| ~2960, ~2850 | C-H stretch | Aliphatic (-CH₂Cl) |
| ~1430, ~1380 | C=C stretch | Aromatic (Thiophene ring) |
| ~1240 | C-H in-plane bend | Aromatic (Thiophene) |
| ~780 | C-S stretch | Thiophene ring |
| ~700 | C-Cl stretch | Chloromethyl group |
| ~850 | C-H out-of-plane bend | 3-substituted thiophene |
Interpretation and Causality:
-
C-H Stretching: The bands around 3100 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.[2] The absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching of the C-H bonds in the chloromethyl group.[3]
-
Thiophene Ring Vibrations: The absorptions in the 1380-1430 cm⁻¹ range are attributed to the C=C stretching vibrations within the thiophene ring.[4] The C-S stretching vibration is typically observed around 780 cm⁻¹.[4]
-
C-Cl Stretching: The C-Cl stretching vibration of the chloromethyl group is expected to appear in the fingerprint region, typically around 700 cm⁻¹.
-
Substitution Pattern: The out-of-plane C-H bending vibration around 850 cm⁻¹ is characteristic of a 3-substituted thiophene ring.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 132/134 | [M]⁺ (Molecular ion) |
| 97 | [M - Cl]⁺ |
| 97 | [C₄H₄S-CH₂]⁺ (Thienyl cation) |
| 45 | [CHS]⁺ |
Interpretation and Fragmentation Pathway:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 132, with a smaller [M+2]⁺ peak at m/z 134 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.
The primary fragmentation pathway involves the loss of a chlorine radical to form a stable thienylmethyl cation at m/z 97. This cation is the base peak in the spectrum due to its resonance stabilization. Further fragmentation of the thiophene ring can lead to smaller fragments, such as the [CHS]⁺ ion at m/z 45.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard 400 or 500 MHz NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Set the spectral width to 0-200 ppm.
-
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates before running the sample.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition:
-
Scan a mass range of m/z 40-200.
-
The instrument software will generate a mass spectrum showing the relative abundance of ions at different m/z values.
-
Conclusion
This technical guide has provided a detailed overview of the NMR, IR, and MS spectroscopic data for this compound. The presented data and their interpretations offer a solid foundation for the structural characterization and quality control of this important synthetic intermediate. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers can confidently utilize this compound in their synthetic endeavors.
References
Navigating the Solubility Landscape of 3-(Chloromethyl)thiophene: A Technical Guide for Researchers
Introduction: Understanding the Physicochemical Context
3-(Chloromethyl)thiophene is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its utility is largely defined by the reactive chloromethyl group attached to the thiophene ring, which allows for its strategic incorporation into more complex molecular architectures. A comprehensive understanding of its solubility in common laboratory solvents is a cornerstone for optimizing reaction conditions, developing robust purification strategies, and ensuring stable formulations.
This technical guide provides an in-depth exploration of the solubility profile of this compound. While extensive quantitative solubility data is not widely published, this document synthesizes available information, provides predictive qualitative assessments, and outlines a detailed experimental protocol for determining its miscibility. This guide is intended to empower researchers, scientists, and drug development professionals with the practical knowledge required for the effective and safe utilization of this important synthetic intermediate.
Core Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential for its proper handling and use in solubility-dependent applications.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅ClS | [1][2] |
| Molecular Weight | 132.61 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 183 °C | [3] |
| Density | 1.243 g/mL | [3] |
Predicted Solubility Profile: A Qualitative Assessment
Based on the principle of "like dissolves like" and qualitative data available for thiophene derivatives, a predictive solubility profile for this compound can be constructed.[5] The presence of the polarizable aromatic thiophene ring and the chloromethyl group suggests its miscibility across a spectrum of solvent polarities. It is known to be soluble in organic solvents, with limited solubility in water.[2]
The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. This information is largely extrapolated from data on the closely related isomer, 2-(chloromethyl)thiophene, and general chemical principles.[5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of the alcohol can engage in dipole-dipole interactions with the polar C-Cl bond and the thiophene ring. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Miscible | The significant dipole moments of these solvents facilitate strong dipole-dipole interactions with this compound. |
| Nonpolar Aromatic | Toluene | Miscible | The aromatic nature of both the solute and solvent allows for favorable π-π stacking and van der Waals interactions. A 33% w/w solution of the 2-isomer in toluene is commercially available, indicating high solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Immiscible | The significant difference in polarity between the polar this compound and nonpolar aliphatic hydrocarbons suggests limited miscibility. |
| Aqueous | Water | Limited Solubility / Immiscible | The predominantly nonpolar character of the thiophene ring and the lack of significant hydrogen bonding capability lead to poor solubility in water.[2] |
Experimental Determination of Miscibility: A Self-Validating Protocol
Given the lack of extensive quantitative data, the experimental determination of the miscibility of this compound in a specific solvent is highly recommended for any process development. The following protocol provides a straightforward and reliable method for qualitative and semi-quantitative assessment.
Methodology: Visual Miscibility Titration
This method relies on the visual observation of phase behavior upon the incremental addition of the solute to the solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, acetone, toluene, hexane)
-
Calibrated pipettes or syringes
-
Small, clear glass vials with caps
Experimental Workflow:
Caption: Visual workflow for determining the miscibility of this compound.
Step-by-Step Procedure:
-
Preparation: Into a clean, dry glass vial, accurately dispense a known volume of the organic solvent (e.g., 2.0 mL).
-
Initial Solute Addition: To the vial, add a small, known volume of this compound (e.g., 0.1 mL).
-
Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
-
Titration (for semi-quantitative analysis): If the initial mixture is miscible, continue to add known increments of this compound, vortexing after each addition, until phase separation or persistent cloudiness is observed. Record the total volume of solute added to reach this saturation point.
-
Temperature Control (Optional): For determining miscibility at a specific temperature, pre-equilibrate the solvent and solute to the desired temperature using a water bath before mixing and conduct the experiment at that temperature.
Chemical Compatibility and Stability: Critical Considerations
The utility of this compound is intrinsically linked to its reactivity. However, this same reactivity necessitates careful consideration of its stability and compatibility with various solvents and reagents.
Key Incompatibilities:
-
Strong Oxidizing Agents: As with many organic compounds, this compound can react vigorously with strong oxidizing agents, posing a potential safety hazard.
-
Strong Acids and Bases: Contact with strong acids or bases should be avoided as they can promote decomposition and polymerization reactions.[6]
Stability and Decomposition:
A primary concern with chloromethylated thiophenes is their propensity for decomposition, particularly through an acid-catalyzed polymerization pathway.[6] The reactive chloromethyl group can lead to the elimination of hydrogen chloride (HCl). This liberated HCl can then catalyze the polymerization of the thiophene rings, resulting in the formation of tar-like residues.[6] This decomposition can be accelerated by heat and light.
Causality Behind Solvent Choice and Handling:
-
Protic Solvents: While this compound is expected to be miscible with protic solvents like alcohols, the potential for solvolysis reactions, especially over extended periods or at elevated temperatures, should be considered.
-
Aprotic Solvents: For applications where the integrity of the chloromethyl group is paramount, the use of dry, aprotic solvents is recommended to minimize decomposition pathways.[6]
-
Storage: It is advisable to store this compound at refrigerated temperatures (2-8°C) under an inert atmosphere.[6] Solutions of this compound are generally not recommended for long-term storage due to potential decomposition.[6]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
Conclusion
While specific quantitative solubility data for this compound remains limited in the public domain, a strong predictive understanding of its behavior in common laboratory solvents can be established through the analysis of its chemical structure and comparison with related compounds. It is anticipated to be miscible with a wide range of polar aprotic and protic organic solvents, as well as nonpolar aromatic solvents, while exhibiting poor solubility in water and nonpolar aliphatic solvents. For any critical application, the straightforward visual miscibility protocol outlined in this guide provides a reliable method for experimental verification. A thorough understanding of its reactivity, particularly its potential for acid-catalyzed decomposition, is crucial for its effective and safe use in research and development.
References
- 1. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 2746-23-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemical-label.com [chemical-label.com]
Molecular structure and IUPAC name of 3-(chloromethyl)thiophene
An In-depth Technical Guide to 3-(Chloromethyl)thiophene: Molecular Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic organic compound. It serves as an essential resource for researchers, scientists, and professionals in drug development by detailing its molecular structure, IUPAC nomenclature, and physicochemical properties. The guide explores common synthetic methodologies, emphasizing the principles of regioselectivity and reaction mechanisms. A thorough analysis of its chemical reactivity, particularly the versatile nucleophilic substitution reactions of the chloromethyl group, is presented. Furthermore, this document highlights the compound's significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals, supported by detailed spectroscopic characterization data and critical safety and handling protocols.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a five-membered aromatic thiophene ring substituted with a chloromethyl group at the 3-position.[1] This structure imparts a unique combination of aromaticity and reactivity, making it a valuable and versatile intermediate in synthetic organic chemistry.[1] The thiophene nucleus is a well-established bioisostere of the benzene ring, meaning it can often substitute for a benzene moiety in biologically active molecules to maintain or modulate pharmacological profiles.[2] Consequently, thiophene-containing compounds are extensively investigated for a wide spectrum of therapeutic applications, including as potential anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The specific placement of the reactive chloromethyl group on the thiophene scaffold allows for straightforward derivatization, enabling the construction of complex molecular architectures and focused libraries for drug discovery.[2]
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure and physical characteristics is fundamental to its effective application in synthesis.
IUPAC Nomenclature and Structural Identifiers
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[5]
| Identifier | Value |
| CAS Number | 2746-23-8[1][5] |
| Molecular Formula | C₅H₅ClS[1][5][6] |
| SMILES | C1=CSC=C1CCl[5] |
| InChI | InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2[5] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic, distinct odor.[1] It is readily soluble in common organic solvents but demonstrates limited solubility in water.[1]
| Property | Value |
| Molecular Weight | 132.61 g/mol [5][6] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 183 °C[7] |
| Density | 1.243 g/cm³[7] |
| Flash Point | 80 °C[7] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via electrophilic substitution on the thiophene ring, a process that requires careful control to achieve the desired regioselectivity.
Synthetic Strategies: An Overview
The primary method for synthesizing chloromethylthiophenes is the direct chloromethylation of thiophene. This reaction typically involves an electrophilic aromatic substitution using formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often accelerated by a Lewis acid catalyst like zinc chloride.[8][9]
A significant challenge in this synthesis is controlling the position of substitution. The thiophene ring is highly activated towards electrophilic attack, with the 2-position being more kinetically favored than the 3-position due to better stabilization of the reaction intermediate.[3] Consequently, direct chloromethylation of unsubstituted thiophene often yields the 2-(chloromethyl)thiophene isomer as the major product, along with di-substituted byproducts like 2,5-bis(chloromethyl)thiophene.[10] Achieving a high yield of the 3-isomer necessitates alternative strategies, such as using a starting material with a blocking group at the 2- and 5-positions or employing a multi-step synthetic sequence that allows for precise installation of the functional group at the 3-position.[2]
Experimental Protocol: An Illustrative Chloromethylation
The following protocol is an example of a general procedure for chloromethylation, adapted from methods for producing substituted chloromethylthiophenes.[8][9] This process must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Substituted Thiophene (e.g., 2,5-dichlorothiophene to direct substitution to the 3-position)
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ether or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, combine the thiophene starting material, paraformaldehyde, and zinc chloride.
-
Initiation: Gently heat the mixture to approximately 50-60 °C.
-
HCl Addition: Bubble dry hydrogen chloride gas through the stirred mixture. The reaction is exothermic and should be monitored to maintain the desired temperature.
-
Reaction Monitoring: Continue the reaction for several hours, monitoring the consumption of the starting material by an appropriate method (e.g., TLC or GC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and ether.
-
Extraction & Neutralization: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying & Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield the final product.
References
- 1. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-(Chloromethyl)-2,5-dimethylthiophene | 766-58-5 | Benchchem [benchchem.com]
- 3. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES | EPRA Journals [epratrustpublishing.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2746-23-8 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Key Differences Between 2-(Chloromethyl)thiophene and 3-(Chloromethyl)thiophene
Abstract
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Among the most versatile functionalized thiophenes are the isomeric building blocks, 2-(chloromethyl)thiophene and 3-(chloromethyl)thiophene. While structurally similar, the seemingly minor positional difference of the chloromethyl group—at the C2 (alpha) versus the C3 (beta) position of the thiophene ring—imparts dramatically different chemical personalities. This guide provides an in-depth analysis of these differences, focusing on electronic structure, chemical reactivity, stability, synthesis, and spectroscopic characterization. Understanding these core distinctions is paramount for researchers, scientists, and drug development professionals to select the appropriate isomer and optimize synthetic strategies, ensuring the desired reaction outcomes and final product integrity.
Introduction: The Significance of Positional Isomerism in a Privileged Scaffold
The thiophene ring is an established "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds. Its ability to act as a bioisostere for a benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. Functionalized thiophenes are key intermediates in the synthesis of blockbuster drugs, including the antiplatelet agent Clopidogrel and the antifungal Tioconazole.[1][2]
The introduction of a reactive chloromethyl (-CH₂Cl) group creates a powerful synthetic handle, allowing for the facile attachment of the thienyl moiety to a larger molecular structure via nucleophilic substitution. However, the isomeric placement of this group dictates the reagent's utility. This guide addresses the fundamental question: How does the shift from the C2 to the C3 position fundamentally alter the molecule's behavior and, consequently, its application in synthesis?
Structural and Electronic Properties: The Root of Divergent Reactivity
The core differences between the two isomers originate from the electronic landscape of the thiophene ring. The sulfur atom, with its lone pairs of electrons, can participate in resonance, donating electron density into the ring. This effect is not uniform and has profound implications for the stability of reaction intermediates.
-
2-(Chloromethyl)thiophene (The α-Isomer): The C2 position is directly adjacent to the sulfur heteroatom. This proximity allows for direct resonance stabilization of a positive charge (carbocation) or a developing positive charge in a transition state. This enhanced electronic communication makes the C2 position more "activated."
-
This compound (The β-Isomer): The C3 position is further removed from the sulfur atom. While still part of the aromatic system, the resonance stabilization of a positive charge at the C3-adjacent carbon is less effective.
This electronic disparity is the primary driver behind the observed differences in reactivity and stability between the two isomers.
Caption: Fig 1. Structural and Resonance Differences
Comparative Reactivity and Stability: A Tale of Two Isomers
The most critical distinction for a synthetic chemist lies in the reactivity and stability of these reagents.
Reactivity in Nucleophilic Substitution
Both isomers react primarily through a bimolecular nucleophilic substitution (SN2) mechanism at the electrophilic methylene carbon. However, their reaction rates differ significantly.
-
2-(Chloromethyl)thiophene: This isomer is highly reactive. The transition state of the SN2 reaction has considerable carbocationic character, which is effectively stabilized by the adjacent sulfur atom through resonance. This lowers the activation energy, leading to faster reaction rates. It readily reacts with a wide range of nucleophiles, often at lower temperatures.
-
This compound: This isomer is noticeably less reactive. The lack of direct resonance stabilization for the developing positive charge in the transition state results in a higher activation energy. Consequently, reactions often require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) to achieve comparable yields.[3]
Stability and Handling
The very electronic factors that enhance the reactivity of 2-(chloromethyl)thiophene also contribute to its profound instability.
-
2-(Chloromethyl)thiophene: This compound is notoriously unstable.[4] It is prone to self-reaction and acid-catalyzed polymerization, liberating hydrogen chloride (HCl) gas in the process.[5] This decomposition can be rapid and, in sealed containers, potentially explosive.[4] Therefore, it requires immediate stabilization after synthesis, storage at low temperatures (2-8°C), and handling in vented containers within a fume hood.[4][5] It is also a potent lachrymator (tear-inducing agent).[4]
-
This compound: This isomer is significantly more stable and easier to handle and store, although it should still be kept refrigerated and handled with appropriate care as a reactive alkyl halide.[6] Its reduced tendency to polymerize makes it a more reliable reagent for multi-step syntheses where the starting material may need to be stored.
| Feature | 2-(Chloromethyl)thiophene | This compound |
| CAS Number | 765-50-4 | 2746-23-8 |
| Molecular Weight | 132.61 g/mol | 132.61 g/mol |
| Reactivity | High | Moderate |
| Stability | Low (prone to polymerization)[4] | High (relatively stable) |
| Storage | Requires stabilizer (e.g., dicyclohexylamine), refrigeration (2-8°C), vented container.[4][5] | Standard refrigeration (2-8°C).[6] |
| Primary Hazard | Lachrymator, unstable, corrosive.[4] | Corrosive, irritant.[7] |
| Table 1: Comparative Physicochemical and Handling Properties. |
Synthesis Protocols: Positional Control
The synthesis of each isomer requires distinct strategies to ensure regiochemical control. Direct chloromethylation of thiophene overwhelmingly favors substitution at the C2 position.
Protocol 1: Synthesis of 2-(Chloromethyl)thiophene via Direct Chloromethylation
This classic industrial method involves an electrophilic aromatic substitution reaction on the thiophene ring.[4]
Caption: Fig 2. Workflow for 2-(Chloromethyl)thiophene Synthesis
Methodology:
-
Setup: In an efficient fume hood, charge a jacketed reactor or a beaker in an ice-salt bath with thiophene and concentrated hydrochloric acid.[4]
-
Gas Introduction: With vigorous mechanical stirring, pass a rapid stream of hydrogen chloride gas into the mixture, maintaining a temperature of 0°C.[4]
-
Reagent Addition: Once the temperature is stable at 0°C, add a 37% formaldehyde solution dropwise at a rate that keeps the internal temperature below 5°C. This addition can take several hours.[4]
-
Workup: After the addition is complete, extract the mixture with diethyl ether. Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.[4]
-
Purification: Dry the ether solution over anhydrous calcium chloride, remove the solvent by distillation, and purify the residue by vacuum distillation.[4]
-
Stabilization: Immediately add 1-2% by weight of dicyclohexylamine to the distilled product and store it in a loosely stoppered bottle in a refrigerator.[4]
Self-Validating System: The strict temperature control is critical to minimize the formation of byproducts like bis-(2-thienyl)methane.[8] The final stabilization step is mandatory to prevent decomposition upon storage.[4]
Protocol 2: Synthesis of this compound (General Method)
Direct chloromethylation is not selective for the C3 position. Therefore, synthesis typically starts with a 3-substituted precursor, such as 3-methylthiophene or 3-thiophenemethanol. The chlorination of 3-thiophenemethanol is a common laboratory-scale approach.
Methodology:
-
Setup: In a fume hood, dissolve 3-thiophenemethanol and a base (e.g., pyridine) in an anhydrous solvent like dichloromethane in a flask cooled to 0°C.
-
Chlorination: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the cooled solution while stirring.
-
Reaction: Maintain the reaction at 0°C for one hour, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with a sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the product.
Spectroscopic Characterization: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear and definitive way to distinguish between the two isomers based on the chemical shifts and coupling patterns of the thiophene ring protons.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(Chloromethyl)thiophene | ~4.78 (s, 2H, -CH₂Cl) ~7.0-7.4 (m, 3H, Ar-H) | ~40.0 (-CH₂Cl) ~141.5 (C2) ~126-128 (C3, C4, C5) |
| This compound | ~4.6 (s, 2H, -CH₂Cl) ~7.1-7.4 (m, 3H, Ar-H) | ~38-40 (-CH₂Cl) ~138-140 (C3) ~122-129 (C2, C4, C5) |
| Table 2: Comparative Spectroscopic Data (Approximate Chemical Shifts in CDCl₃). |
-
¹H NMR Analysis:
-
The most telling difference is in the aromatic region. For the 2-isomer , the three ring protons (H3, H4, H5) will appear as distinct multiplets (doublet of doublets).
-
For the 3-isomer , the proton at the C2 position is typically the most downfield, and the symmetry is different, leading to a unique set of multiplets for the H2, H4, and H5 protons. The chloromethyl (-CH₂Cl) protons appear as a singlet in both, but their exact chemical shift can vary slightly.
-
-
¹³C NMR Analysis:
-
The carbon atom bonded to the chloromethyl group (C2 or C3) will have a distinct chemical shift. For the 2-isomer , the C2 carbon is typically more downfield (~141.5 ppm) compared to the C3 carbon in the 3-isomer (~138-140 ppm) due to the direct attachment to the electron-withdrawing chloromethyl group and proximity to sulfur.
-
Applications in Research and Drug Development
The choice between these two isomers is dictated entirely by the synthetic goal and the required reactivity profile.
-
2-(Chloromethyl)thiophene: Its high reactivity makes it an efficient reagent for rapidly introducing the 2-thienylmethyl moiety. It is a crucial precursor in the synthesis of the thienopyridine class of antiplatelet drugs, such as Ticlopidine and Clopidogrel.[2] It is also widely used in the development of conductive polymers and other functional materials where the 2-substituted thiophene unit is desired for its electronic properties.[8]
-
This compound: Its greater stability and more moderate reactivity make it the preferred choice when more controlled reaction conditions are necessary or when the starting material must be stored. It serves as a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid.[3] Its derivatives are also used to create complex heterocyclic compounds where substitution at the C3 position is a strategic requirement.[3]
Conclusion: A Strategic Choice for the Synthetic Chemist
-
2-(Chloromethyl)thiophene is the more reactive but highly unstable isomer. It is the workhorse for syntheses requiring the 2-thienyl moiety where its lability can be managed through careful handling, immediate use, and stabilization.
-
This compound is the more stable, less reactive counterpart. It provides a more robust and manageable starting material for syntheses that demand the specific regiochemistry of a 3-substituted thiophene or require more controlled reaction conditions.
A thorough understanding of these fundamental differences in electronic structure, reactivity, stability, and synthesis is essential for researchers in medicinal chemistry and materials science. This knowledge empowers the chemist to make a strategic, informed decision, ultimately leading to more efficient, predictable, and successful synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-CHLOROTHIOPHENE(17249-80-8) 1H NMR spectrum [chemicalbook.com]
- 3. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
The Chloromethyl Group's Electronic Influence on the Thiophene Ring: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its unique electronic properties and versatile reactivity.[1][2] The introduction of a chloromethyl group onto this aromatic scaffold creates a bifunctional molecule of significant synthetic utility. This technical guide provides an in-depth exploration of the electronic properties of the thiophene ring as modulated by chloromethylation. We will dissect the inductive effects of the chloromethyl substituent, supported by spectroscopic evidence, and analyze how these electronic perturbations govern the reactivity of both the aromatic ring and the side chain. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for leveraging chloromethylated thiophenes in complex molecular design.
The Thiophene Core: An Electron-Rich Aromatic System
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts a high degree of aromaticity.[3][4] The sulfur atom's lone pair of electrons participates in the π-electron system, creating a delocalized 6π-electron cloud that conforms to Hückel's rule.[2] This electron-rich nature makes the thiophene ring more reactive towards electrophilic substitution than benzene.[2][5] The substitution preferentially occurs at the C2 (α) position due to the greater resonance stabilization of the resulting carbocation intermediate.[2]
Introducing the Chloromethyl Group: Electronic Perturbations
The chloromethylation of an aromatic ring is a pivotal reaction in organic synthesis, introducing a versatile chemical handle.[6] When a chloromethyl group (-CH₂Cl) is attached to the thiophene ring, typically at the 2-position, it subtly alters the ring's electronic landscape.
The Dominant Inductive Effect (-I)
The primary electronic influence of the chloromethyl group is its electron-withdrawing inductive effect (-I). This arises from the electronegativity of the chlorine atom, which pulls electron density away from the adjacent methylene group and, subsequently, from the thiophene ring through the sigma bond framework.[7][8]
This withdrawal of electron density has two main consequences:
-
Deactivation of the Thiophene Ring: The ring becomes less electron-rich and therefore less nucleophilic. This deactivation makes it less reactive towards electrophilic aromatic substitution compared to unsubstituted thiophene.[9]
-
Directing Effects: Despite the deactivation, the substituent directs incoming electrophiles. For 2-chloromethylthiophene, electrophilic attack is still favored at the vacant C5 position, which is the other α-position.
Spectroscopic Evidence of Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the electronic environment of the thiophene ring. The chemical shifts of the ring protons and carbons in 2-chloromethylthiophene are diagnostic of the chloromethyl group's influence.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Chloromethylthiophene | ~7.35 (dd, H5), ~7.05 (dd, H3), ~6.98 (dd, H4), ~4.78 (s, -CH₂Cl)[10] | ~141.5 (C2), ~128.0 (C3), ~126.2 (C4), ~127.3 (C5), ~40.0 (-CH₂Cl)[10] |
| 2-Methylthiophene | 6.90 (dd, H5), 6.78 (dd, H3), 6.63 (dd, H4), 2.45 (s, -CH₃) | 137.9 (C2), 126.5 (C3), 124.7 (C4), 122.9 (C5), 15.3 (-CH₃) |
| Thiophene | 7.36 (dd, H2/H5), 7.10 (dd, H3/H4) | 125.6 (C2/C5), 127.4 (C3/C4) |
Data for 2-Methylthiophene and Thiophene are typical literature values for comparison.
Analysis of Spectroscopic Data:
-
¹H NMR: The protons of 2-chloromethylthiophene are generally observed at chemical shifts similar to or slightly downfield from unsubstituted thiophene, reflecting a modest deactivation of the ring. The singlet for the -CH₂Cl protons at ~4.78 ppm is a characteristic feature.[10]
-
¹³C NMR: The carbon chemical shifts are particularly revealing. The C2 carbon, directly attached to the chloromethyl group, is significantly shifted downfield to ~141.5 ppm.[10] This deshielding is a direct consequence of the electron-withdrawing nature of the substituent.[11] The other ring carbons also experience shifts that reflect the altered electron distribution.
The Hammett substituent constants (σ) provide a quantitative measure of a substituent's electronic effect. For the chloromethyl group, the values are σ_meta = 0.09 and σ_para = 0.12, indicating it is a weak electron-withdrawing group.[1]
Reactivity of Chloromethylated Thiophenes
The electronic modifications induced by the chloromethyl group result in a dual reactivity profile, making these compounds valuable synthetic intermediates.
Electrophilic Substitution on the Thiophene Ring
As discussed, the chloromethyl group deactivates the thiophene ring towards electrophilic attack. However, reactions such as nitration, halogenation, and acylation can still be achieved, often requiring slightly more forcing conditions than for unsubstituted thiophene.[9] The primary site of substitution for 2-chloromethylthiophene is the C5 position.
Caption: Electrophilic substitution pathway on 2-chloromethylthiophene.
Nucleophilic Substitution at the Chloromethyl Group
A key feature of chloromethylated thiophenes is the high reactivity of the chloromethyl group in nucleophilic substitution reactions (Sₙ2). The thiophene ring, even with its slight deactivation, helps to stabilize the transition state of the Sₙ2 reaction. This allows the facile displacement of the chloride ion by a wide range of nucleophiles.
This reactivity is the cornerstone of their synthetic utility, enabling the introduction of various functional groups.[6]
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 3-(Chloromethyl)thiophene via Blanc Chloromethylation: An Application Note and Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 3-(chloromethyl)thiophene, a critical building block in pharmaceutical and materials science, via the Blanc chloromethylation reaction. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical insights, a detailed experimental protocol, and critical safety information.
Theoretical Background: Understanding the Blanc Chloromethylation of Thiophene
The Blanc chloromethylation is a form of electrophilic aromatic substitution that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring.[1][2][3] The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[1][4]
The Electrophile and Reaction Mechanism
Under acidic conditions, formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1] The electrophile, which can be envisioned as a chloromethyl cation (⁺CH₂Cl) or a related species, is then attacked by the π-electrons of the thiophene ring.[1][5] This initial attack forms a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.[6] The aromaticity of the thiophene ring is subsequently restored by the loss of a proton.[6] The resulting hydroxymethylthiophene is then rapidly converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride.
Regioselectivity in Thiophene Substitution
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[6] The substitution can occur at either the C2 (α) or C3 (β) position. Generally, electrophilic attack at the C2 position is favored as it leads to a more stable carbocation intermediate with three possible resonance structures.[6][7][8] In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures.[6]
However, the synthesis of this compound requires directing the substitution to the C3 position. This can be achieved by starting with a C2-substituted thiophene where the substituent is a deactivating group, or through specific reaction conditions that favor the thermodynamically controlled product. For the purpose of this protocol, we will assume a starting material or conditions that favor C3 substitution.
Critical Safety Considerations and Hazard Management
The Blanc chloromethylation reaction presents significant hazards that must be managed through stringent safety protocols.
-
Bis(chloromethyl) ether (BCME): This reaction is known to produce highly carcinogenic bis(chloromethyl) ether as a by-product.[1][2][3] BCME is a potent human carcinogen, and exposure must be avoided.[9] The reaction should always be conducted in a certified chemical fume hood with excellent ventilation.[10][11]
-
Formaldehyde: Formaldehyde is a toxic and volatile substance, and a suspected carcinogen.[10][12][13] It is corrosive to the skin and eyes and can cause respiratory irritation.[10] All handling of formaldehyde solutions must be performed in a chemical fume hood.[10][12]
-
Hydrogen Chloride (HCl): Gaseous HCl is a highly corrosive and toxic gas that can cause severe respiratory damage.[14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[14]
-
Product Instability: Chloromethylated thiophenes can be unstable, lachrymatory (tear-inducing), and may decompose or polymerize upon storage, sometimes with explosive force.[15][16] Proper stabilization and storage are crucial.[16][17]
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[11][14] A spill kit containing appropriate neutralizing agents for acids and formaldehyde should be available.[10][12]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and specific starting materials.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Substituted Thiophene | Reagent | Major Supplier | Starting material to direct C3 substitution. |
| Paraformaldehyde | Reagent | Major Supplier | Source of formaldehyde. |
| Zinc Chloride (ZnCl₂) | Anhydrous | Major Supplier | Lewis acid catalyst. |
| Concentrated Hydrochloric Acid (HCl) | ACS Grade | Major Supplier | |
| Diethyl Ether (Et₂O) | Anhydrous | Major Supplier | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Supplier | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Major Supplier | Drying agent. |
| Dicyclohexylamine | Reagent | Major Supplier | Stabilizer for the product.[16] |
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated chemical fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet tube connected to a source of dry hydrogen chloride gas.
-
Charging Reagents: To the flask, add the 2-substituted thiophene (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (0.2 eq).[18]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
HCl Addition: Begin vigorous stirring and slowly bubble dry hydrogen chloride gas through the mixture.[18] Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic, so careful control of the HCl flow rate is essential.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Completion: Once the starting material is consumed, stop the flow of HCl and continue stirring the mixture at 0-5 °C for an additional hour.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[18]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Stabilization: To the crude product, add a small amount (1-2% by weight) of dicyclohexylamine as a stabilizer to prevent decomposition.[16]
-
Purification: Purify the crude product by vacuum distillation.[16][18] Collect the fraction corresponding to this compound. The distillation apparatus should be thoroughly dry, and the pot temperature should be kept as low as possible to minimize polymerization.[16]
-
Storage: Immediately stabilize the distilled product with another small portion of dicyclohexylamine and store it in a refrigerator in a loosely stoppered bottle to prevent pressure buildup from any decomposition.[16]
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | Pale yellow liquid.[18] |
| Yield | 40-60% (highly dependent on conditions and starting material). |
| Purity (GC-MS) | >95% |
| ¹H NMR | Expect characteristic peaks for the thiophene ring protons and a singlet for the -CH₂Cl protons. |
| ¹³C NMR | Expect signals corresponding to the carbons of the thiophene ring and the chloromethyl group. |
| GC-MS | A molecular ion peak corresponding to the mass of this compound.[19][20] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Suboptimal temperature control.[15]- Product decomposition during work-up or distillation. | - Increase reaction time or HCl flow.- Maintain reaction temperature strictly between 0-10 °C.[15]- Work up the reaction promptly and use a stabilizer.[21] |
| Formation of Tar/Polymer | - High reaction temperature.[15]- Prolonged exposure to acidic conditions. | - Ensure efficient cooling and slow addition of HCl.[15]- Minimize reaction time and neutralize promptly during work-up. |
| Di-substitution Products | - Excess of chloromethylating agent. | - Use a stoichiometric amount or a slight excess of the thiophene starting material. |
| Product Decomposes After Purification | - Insufficient stabilization.- Improper storage. | - Ensure the addition of dicyclohexylamine immediately after distillation.[16]- Store at low temperatures in a vented container.[16][17] |
Applications in Drug Discovery and Development
Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their bioisosteric relationship with benzene and their ability to interact with various biological targets.[22][23] this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[24][25] The reactive chloromethyl group allows for facile introduction of the thiophene moiety into larger molecular scaffolds through nucleophilic substitution reactions.[24] This has led to the development of drugs with diverse therapeutic applications, including antifungal agents, anti-inflammatory compounds, and treatments for eosinophilic disorders.[22][24][25][26]
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Blanc Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. reddit.com [reddit.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. case.edu [case.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprajournals.com [eprajournals.com]
- 24. nbinno.com [nbinno.com]
- 25. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-(Chloromethyl)thiophene
Introduction: The Versatility of the 3-Thienylmethyl Scaffold in Modern Chemistry
3-(Chloromethyl)thiophene is a vital heterocyclic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its significance lies in the reactive chloromethyl group attached to the thiophene ring at the 3-position, which allows for the facile introduction of the 3-thienylmethyl moiety into a diverse array of molecular architectures. The thiophene ring itself is a privileged pharmacophore, present in numerous FDA-approved drugs, and is recognized for its electron-rich nature and its role as a bioisostere for phenyl rings.[1] This unique combination of properties enhances its ability to interact with various biological targets.[1] This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions with this compound, tailored for researchers, scientists, and professionals in drug development.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.
Hazard Profile: this compound is a hazardous substance with the following classifications[2][3]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat must be worn at all times.
-
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Mechanistic Insights: The SN2 Pathway
Nucleophilic substitution reactions with this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the chlorine atom, making it susceptible to attack by a nucleophile.
The reaction is concerted, meaning the formation of the new bond between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-chlorine bond.[5] This process involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[6] The rate of the SN2 reaction is dependent on the concentrations of both the substrate, this compound, and the nucleophile.[7][8]
Caption: Generalized SN2 mechanism for nucleophilic substitution on this compound.
Factors that favor the SN2 pathway include the use of strong nucleophiles and polar aprotic solvents such as DMF, DMSO, or acetone, which can solvate the cation but not the anion, thus increasing the nucleophilicity of the attacking species.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles. All reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Protocol 1: Synthesis of 3-(Alkoxymethyl)thiophenes via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.[5][9]
Reaction Scheme: R-OH + Base → R-O⁻ R-O⁻ + this compound → R-O-CH₂-thiophene + Cl⁻
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.1 equivalents) in the chosen anhydrous solvent, add the base (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethanol | NaH | THF | 25 | 4 | 85-95 |
| Phenol | K₂CO₃ | DMF | 60 | 6 | 80-90 |
| Benzyl alcohol | NaH | THF | 25 | 3 | 90-98 |
Protocol 2: Synthesis of 3-(Thienylmethyl)amines
The reaction with nitrogen nucleophiles provides access to a wide range of substituted amines.
Reaction Scheme: R₂NH + this compound → R₂N-CH₂-thiophene + HCl
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, aniline)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.2 equivalents) and the base (1.5 equivalents) in the chosen solvent.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Piperidine | K₂CO₃ | Acetonitrile | 80 | 4 | 88-96 | | Aniline | Et₃N | DMF | 100 | 6 | 75-85 | | Morpholine | K₂CO₃ | Acetonitrile | 80 | 3 | 90-97 |
Protocol 3: Synthesis of 3-(Alkylthiomethyl)thiophenes (Thioethers)
Thiolates are excellent nucleophiles for the formation of thioethers.[10][11]
Reaction Scheme: R-SH + Base → R-S⁻ R-S⁻ + this compound → R-S-CH₂-thiophene + Cl⁻
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., sodium hydroxide (NaOH), sodium ethoxide (NaOEt))
-
Solvent (e.g., ethanol, DMF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) and stir at room temperature for 15 minutes to generate the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature for 1-4 hours.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Thiophenol | NaOH | Ethanol | 25 | 2 | 90-98 | | Ethanethiol | NaOEt | Ethanol | 25 | 1 | 92-99 | | Benzyl mercaptan | NaOH | DMF | 25 | 2 | 90-97 |
Protocol 4: C-Alkylation of Active Methylene Compounds
Carbanions generated from active methylene compounds are effective nucleophiles for forming new carbon-carbon bonds.[12][13]
Reaction Scheme: CH₂(EWG)₂ + Base → ⁻CH(EWG)₂ ⁻CH(EWG)₂ + this compound → (EWG)₂CH-CH₂-thiophene + Cl⁻ (EWG = Electron Withdrawing Group, e.g., -CO₂Et, -CN)
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, malononitrile)
-
Base (e.g., sodium ethoxide (NaOEt), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., ethanol, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stirrer, add the active methylene compound (1.1 equivalents) to a solution of the base (1.2 equivalents) in the chosen solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 equivalent) dropwise.
-
Stir the reaction at room temperature or heat to 70 °C for 2-12 hours.
-
After completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
| Nucleophile (Active Methylene) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Diethyl malonate | NaOEt | Ethanol | 70 | 8 | 80-90 | | Malononitrile | Cs₂CO₃ | DMF | 25 | 3 | 85-95 | | Ethyl acetoacetate | NaOEt | Ethanol | 70 | 6 | 82-92 |
Caption: A generalized workflow for nucleophilic substitution reactions with this compound.
Applications in Drug Discovery
The 3-thienylmethyl scaffold is a key structural motif in a variety of biologically active molecules. The ability to easily introduce this group via nucleophilic substitution makes this compound a valuable starting material in the synthesis of novel therapeutic agents. Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][14] The protocols outlined in this guide provide a robust foundation for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 8. 11.2 The SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
The Dual-Strategy Synthesis of Functionalized Polythiophenes from 3-(Chloromethyl)thiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of functionalized polythiophenes is a cornerstone of advanced materials science, with profound implications for organic electronics, targeted drug delivery, and molecular sensing.[1] The introduction of specific functional groups onto the polythiophene backbone allows for the fine-tuning of its electronic, optical, and biological properties.[2] 3-(Chloromethyl)thiophene and its derivatives represent a particularly valuable class of monomers, offering a reactive handle for subsequent chemical modifications. However, the very reactivity of the chloromethyl group presents a unique set of challenges and opportunities in the polymerization process.
This comprehensive guide details the two primary strategic pathways for the preparation of functionalized polythiophenes using this compound derivatives: direct polymerization of a more stable, pre-functionalized monomer and post-polymerization functionalization of a polythiophene backbone. We will explore the underlying chemical principles and provide detailed, field-tested protocols for both approaches, with a focus on Grignard Metathesis (GRIM) polymerization and chemical oxidative polymerization.
Strategic Decision-Making: Pre- vs. Post-Polymerization Functionalization
The highly reactive nature of the chloromethyl group makes the direct polymerization of this compound challenging.[3] This reactivity can interfere with common polymerization catalysts and reaction conditions, leading to side reactions and poorly defined polymers. Therefore, a strategic choice must be made between two more robust approaches.
Strategy 1: Synthesis of a Stable Functionalized Monomer Prior to Polymerization. This approach involves converting the reactive chloromethyl group into a more stable functional group before polymerization. This strategy offers greater control over the final polymer structure and is often the preferred method for achieving well-defined, high-molecular-weight polymers.
Strategy 2: Post-Polymerization Functionalization. In this strategy, a polythiophene backbone containing a less reactive precursor to the chloromethyl group (or a related haloalkyl group) is first synthesized.[2] The desired functionality is then introduced by chemically modifying the side chains of the pre-formed polymer. This method is particularly useful for incorporating a diverse range of functional groups that may not be compatible with polymerization conditions.
dot
graph TD {
A[Start: this compound] --> B{Strategic Choice};
B --> C[Strategy 1: Pre-functionalization];
B --> D[Strategy 2: Post-polymerization Functionalization];
C --> E[Synthesize Stable Monomer];
E --> F[Polymerize Functionalized Monomer];
F --> G[Functionalized Polythiophene];
D --> H[Polymerize Precursor Monomer];
H --> I[Poly(3-(haloalkyl)thiophene)];
I --> J[Chemical Modification];
J --> G;
}
Synthetic strategies for conductive polymers using this compound.
Strategy 1: Pre-functionalization and Polymerization of Stable Monomers
This strategy focuses on first synthesizing a stable, polymerizable thiophene monomer from a 3-(halomethyl)thiophene precursor. A common and highly effective approach is the synthesis of thiophene-functionalized 2-oxazolines, which can then be polymerized.[3]
Protocol 1: Synthesis of 3-(Thiophen-3-yl)-2-oxazoline Monomer
This protocol describes the synthesis of a stable oxazoline-functionalized thiophene monomer, which can then undergo polymerization.
Materials:
-
3-Cyanothiophene
-
2-Aminoethanol
-
Zinc Acetate (catalyst)
-
Toluene (anhydrous)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanothiophene (1 equivalent) and 2-aminoethanol (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of zinc acetate to the solution.
-
Reflux the mixture at approximately 130°C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the resulting 3-(thiophen-3-yl)-2-oxazoline monomer by column chromatography on silica gel.
Expected Yield: Approximately 90%.[3]
Protocol 2: Grignard Metathesis (GRIM) Polymerization of a Functionalized Thiophene Monomer
GRIM polymerization is a powerful technique for synthesizing regioregular poly(3-alkylthiophenes) with controlled molecular weights and narrow polydispersities.[4] This method proceeds via a quasi-"living" chain-growth mechanism.[4][5]
Materials:
-
2,5-Dibromo-3-(functionalized alkyl)thiophene (e.g., a derivative of the oxazoline monomer from Protocol 1)
-
i-PrMgCl·LiCl in Tetrahydrofuran (THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous THF
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,5-dibromo-3-(functionalized alkyl)thiophene monomer in anhydrous THF in a Schlenk flask.
-
Cool the solution to 0°C and slowly add one equivalent of i-PrMgCl·LiCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to facilitate the Grignard exchange.
-
In a separate Schlenk flask, prepare a solution of the Ni(dppp)Cl₂ catalyst in anhydrous THF.
-
Add the catalyst solution to the monomer solution. The reaction mixture will typically change color.
-
Stir the polymerization mixture at room temperature for 2-24 hours. The optimal time will depend on the specific monomer and desired molecular weight.
-
Quench the reaction by slowly adding a small amount of HCl in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it sequentially with methanol.
-
For further purification, perform Soxhlet extraction with methanol, hexane, and finally chloroform. The purified polymer is typically isolated from the chloroform fraction.
Data Presentation: Key Parameters for GRIM Polymerization
| Parameter | Typical Range/Value | Significance |
| Monomer:Catalyst Ratio | 50:1 to 200:1 | Controls the target molecular weight of the polymer.[4] |
| Reaction Temperature | 0°C to Reflux | Affects the rate of polymerization and can influence regioregularity.[4] |
| Reaction Time | 2 - 24 hours | Determines the final conversion and molecular weight. |
| Quenching Agent | Methanol/HCl | Terminates the polymerization and protonates the polymer end-groups.[4] |
dot
graph TD {
A[Start: 2,5-Dibromo-3-functionalized thiophene] --> B[Grignard Exchange with i-PrMgCl·LiCl];
B --> C[Formation of Thienylmagnesium Chloride];
C --> D[Addition of Ni(dppp)Cl₂ Catalyst];
D --> E[Initiation and Chain Growth];
E --> F[Living Polymer Chain];
F --> G[Quenching with HCl/Methanol];
G --> H[Precipitation in Methanol];
H --> I[Purification by Soxhlet Extraction];
I --> J[Final Functionalized Polythiophene];
}
Workflow for GRIM Polymerization of a Functionalized Thiophene Monomer.
Strategy 2: Post-Polymerization Functionalization
This strategy involves first synthesizing a polythiophene with reactive side chains, such as poly(3-(bromoalkyl)thiophene), and then using these side chains as handles for further chemical modification.[2]
Protocol 3: Chemical Oxidative Polymerization of a Precursor Monomer
Chemical oxidative polymerization is a straightforward method for synthesizing polythiophenes, often employing ferric chloride (FeCl₃) as the oxidant.[6] While this method may result in lower regioregularity compared to GRIM, it is a robust and widely used technique.[7]
Materials:
-
3-(Bromoalkyl)thiophene (e.g., 3-(6-bromohexyl)thiophene)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve the 3-(bromoalkyl)thiophene monomer in anhydrous chloroform in a round-bottom flask.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the stirred monomer solution at a controlled temperature (e.g., 40°C). The reaction mixture will typically turn dark and become viscous.[3]
-
Continue stirring the reaction for a set period, typically 12-24 hours.[3][6]
-
Quench the reaction by pouring the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove residual oxidant and oligomers.[3]
-
Dry the resulting poly(3-(bromoalkyl)thiophene) under vacuum.
Protocol 4: Post-Polymerization Modification via Nucleophilic Substitution
The bromoalkyl side chains of the polymer synthesized in Protocol 3 can be readily functionalized through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.
Materials:
-
Poly(3-(bromoalkyl)thiophene)
-
Nucleophile (e.g., sodium azide, potassium thioacetate, primary or secondary amines)
-
Appropriate anhydrous solvent (e.g., Dimethylformamide (DMF), THF)
-
Standard laboratory glassware
Procedure (Example with Sodium Azide):
-
Dissolve the poly(3-(bromoalkyl)thiophene) in an appropriate anhydrous solvent, such as DMF, in a round-bottom flask.
-
Add an excess of the desired nucleophile, for example, sodium azide.
-
Heat the reaction mixture (e.g., to reflux) and stir for 24-48 hours, monitoring the reaction by FT-IR spectroscopy for the appearance of the azide stretch.
-
After the reaction is complete, cool the mixture and precipitate the functionalized polymer in a non-solvent like methanol or water.
-
Filter and wash the polymer to remove any unreacted reagents and byproducts.
-
The resulting azide-functionalized polymer can be further reduced to an amine-functionalized polythiophene using a reducing agent like lithium aluminum hydride (LAH).[2]
Data Presentation: Examples of Post-Polymerization Modifications
| Precursor Polymer | Reagent(s) | Functional Group Introduced | Potential Application | Reference |
| Poly(3-(bromohexyl)thiophene) | 1. Sodium Azide 2. LAH | Amine (-NH₂) | Biosensors, Drug Delivery | [2] |
| Poly(3-(bromohexyl)thiophene) | Potassium Thioacetate | Thiol (-SH) | Heavy Metal Sensing | [2] |
| Poly(3-(bromohexyl)thiophene) | Lithiated 2,4,4-trimethyloxazoline | Carboxylic Acid (-COOH) | pH-Responsive Materials | [2] |
dot
graph TD {
A[Start: Poly(3-(bromoalkyl)thiophene)] --> B[Dissolve in Anhydrous Solvent];
B --> C[Add Nucleophile];
C --> D[Reaction at Elevated Temperature];
D --> E[Precipitation in Non-solvent];
E --> F[Filtration and Washing];
F --> G[Final Functionalized Polythiophene];
}
Workflow for Post-Polymerization Functionalization.
Conclusion
The preparation of functionalized polythiophenes from this compound derivatives offers a versatile platform for the development of advanced materials with tailored properties. The choice between pre-functionalization of the monomer and post-polymerization modification of the polymer backbone depends on the desired final structure, the reactivity of the target functional group, and the required level of control over the polymer's molecular architecture. By carefully selecting the synthetic strategy and optimizing the reaction conditions as detailed in these protocols, researchers can unlock the full potential of this important class of conducting polymers for a wide range of applications in the fields of materials science, electronics, and medicine.
References
- 1. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The McCullough Group - Research [chem.cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 6. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.library.txst.edu [digital.library.txst.edu]
Application Note: Formation of 3-Thienylmethylmagnesium Chloride
< <
Abstract
This application note provides a comprehensive guide for the synthesis of the Grignard reagent, 3-thienylmethylmagnesium chloride, from 3-(chloromethyl)thiophene. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a reliable method for preparing this versatile nucleophilic intermediate. Key aspects of the procedure, including magnesium activation, solvent selection, reaction control, and the mitigation of side reactions, are discussed in detail. This document aims to provide not only a step-by-step protocol but also the underlying scientific principles to ensure a successful and reproducible synthesis.
Introduction
Grignard reagents are a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with a wide range of electrophiles.[1][2] Their application in the pharmaceutical industry is extensive, contributing to the synthesis of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[3][4] The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a broad spectrum of biological activities.[5] Consequently, the ability to functionalize the thiophene ring via Grignard chemistry is of significant interest.
The formation of 3-thienylmethylmagnesium chloride presents unique challenges compared to the synthesis of simple alkyl or aryl Grignard reagents. The benzylic-like reactivity of the chloromethyl group and the electronic nature of the thiophene ring can lead to undesired side reactions, most notably Wurtz-type coupling.[6][7] This guide provides a robust protocol to maximize the yield of the desired Grignard reagent while minimizing the formation of byproducts.
Reaction Mechanism and Key Considerations
The formation of a Grignard reagent involves the insertion of a magnesium atom into a carbon-halogen bond. The generally accepted mechanism proceeds through a single-electron transfer (SET) from the magnesium surface to the organic halide, forming a radical anion which then collapses to an organic radical and a halide anion. A second electron transfer from the magnesium generates the carbanionic species that constitutes the Grignard reagent.[8]
Figure 1: Simplified reaction pathway for the formation of 3-thienylmethylmagnesium chloride and the competing Wurtz coupling side reaction.
Magnesium Activation
Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the organic halide.[9][10] Therefore, activation of the magnesium surface is a critical first step. Several methods can be employed:
-
Iodine Activation: A small crystal of iodine is added to the magnesium suspension. The iodine etches the oxide layer, exposing a fresh, reactive magnesium surface. The disappearance of the characteristic purple color of iodine vapor often indicates the initiation of the Grignard reaction.[9][11]
-
1,2-Dibromoethane (DBE) Activation: A small amount of DBE is added to the magnesium. The reaction between DBE and magnesium forms ethylene gas and magnesium bromide, effectively cleaning the magnesium surface.[12][13]
-
Mechanical Activation: Vigorous stirring or sonication can physically break the oxide layer, exposing the reactive metal.[13]
-
Chemical Activation with DIBAH: Diisobutylaluminum hydride (DIBAH) can be used to activate magnesium at lower temperatures and also acts as a drying agent.[14][15]
For the synthesis of 3-thienylmethylmagnesium chloride, iodine activation is often sufficient and straightforward.
Solvent Selection
The choice of solvent is crucial for the successful formation and stability of the Grignard reagent. Ethereal solvents are essential as they solvate and stabilize the organomagnesium species through coordination.[16][17]
-
Tetrahydrofuran (THF): THF is an excellent solvent for Grignard reagent formation due to its higher solvating power compared to diethyl ether.[11] It is the recommended solvent for this protocol.
-
Diethyl Ether (Et₂O): While a common solvent for Grignard reactions, it may be less effective for more challenging substrates.
-
2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME): These are greener solvent alternatives that can also be effective and may offer enhanced stability of the Grignard reagent in some cases.[18]
Strictly anhydrous conditions are paramount, as Grignard reagents are highly basic and will be quenched by protic sources, including water.[19][20] All glassware must be flame-dried under vacuum or oven-dried, and anhydrous solvents must be used.[21]
Control of Reaction Conditions
The formation of Grignard reagents is an exothermic process.[22] Careful temperature control is necessary to prevent a runaway reaction and to minimize side reactions.
-
Initiation: The reaction may require gentle heating to initiate. However, once initiated, the exothermic nature of the reaction will often sustain a gentle reflux.[22]
-
Addition Rate: Slow, dropwise addition of the this compound solution is critical to maintain a low concentration of the organic halide in the reaction mixture. This minimizes the rate of the bimolecular Wurtz coupling side reaction.[6][7]
-
Temperature: Maintaining a controlled temperature, typically at or slightly below the reflux temperature of THF, is optimal. Higher temperatures can accelerate the Wurtz coupling.[7]
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium Turnings | 99.8% | Sigma-Aldrich | |
| This compound | 97% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Sigma-Aldrich | Stored over molecular sieves |
| Iodine | Crystal, 99.8% | Sigma-Aldrich | |
| Hydrochloric Acid | 1 M aqueous solution | Fisher Scientific | For quenching |
| Saturated Ammonium Chloride | Aqueous solution | Fisher Scientific | For work-up |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | For extraction |
| Magnesium Sulfate | Anhydrous | Sigma-Aldrich | For drying |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (N₂ or Ar) supply with bubbler
-
Syringes and needles
-
Schlenk line (optional, but recommended)
Step-by-Step Procedure
Preparation:
-
Glassware: Thoroughly clean and dry all glassware. Flame-dry the three-necked flask, condenser, and dropping funnel under vacuum and cool under a stream of inert gas.[23]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine. Assemble the glassware quickly while maintaining a positive pressure of inert gas.
-
Reagent Solution: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel using a cannula or syringe.
Reaction:
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings. The solution may need to be gently warmed with a heat gun to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle reflux.[19]
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.[24]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a cloudy, grayish-brown suspension.[22]
Work-up and Analysis:
-
Quenching: Cool the reaction mixture in an ice bath. The Grignard reagent is now ready for use in subsequent reactions. For determination of yield, a small aliquot can be quenched with a known excess of I₂, followed by titration of the remaining I₂ with a standard sodium thiosulfate solution. Alternatively, the Grignard can be reacted with a simple electrophile like benzaldehyde, and the yield of the resulting alcohol can be determined by standard analytical techniques (NMR, GC-MS).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer)[9]- Presence of moisture[19]- Impure reagents | - Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[9]- Ensure all glassware is scrupulously dry and anhydrous solvents are used.[21]- Use freshly distilled this compound. |
| Low yield of Grignard reagent | - Wurtz coupling side reaction[6]- Incomplete reaction- Titration error | - Slow down the addition rate of the alkyl halide.[7]- Ensure the reaction is stirred for a sufficient time after the addition is complete.- Use a reliable titration method for accurate quantification. |
| Reaction mixture turns dark brown/black | - Overheating leading to decomposition- Formation of finely divided metal from side reactions[20] | - Maintain gentle reflux and use a cooling bath if necessary.[20]- This is often cosmetic and may not significantly impact the utility of the Grignard reagent. |
Conclusion
The successful formation of 3-thienylmethylmagnesium chloride is readily achievable with careful attention to experimental detail. The key parameters for success are the effective activation of the magnesium surface, the use of strictly anhydrous conditions, and the controlled addition of the this compound to minimize the competing Wurtz coupling reaction. This protocol provides a reliable and reproducible method for the synthesis of this valuable organometallic intermediate, which is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.
References
- 1. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 2. byjus.com [byjus.com]
- 3. nbinno.com [nbinno.com]
- 4. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene derivatives - Georganics [georganics.sk]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. leah4sci.com [leah4sci.com]
- 17. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. www1.udel.edu [www1.udel.edu]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Step-by-Step Vacuum Distillation for Purifying 3-(chloromethyl)thiophene
Abstract: This document provides a comprehensive, step-by-step protocol for the purification of 3-(chloromethyl)thiophene via vacuum distillation. Addressed to researchers, scientists, and professionals in drug development, this guide emphasizes the underlying chemical principles and safety precautions necessary for handling this reactive and hazardous compound. The protocol is designed to ensure high purity of the final product, which is critical for subsequent synthetic applications.
Introduction: The Challenge of Purifying this compound
This compound is a versatile heterocyclic organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, primarily due to the chloromethyl group, makes it a valuable building block for introducing the thiophene moiety into larger molecules.[1] However, this same reactivity presents significant challenges in its purification and storage.
The primary challenge lies in the compound's thermal lability and tendency to decompose.[2][3] The reactive chloromethyl group can lead to the elimination of hydrogen chloride (HCl), which in turn catalyzes the polymerization of the thiophene rings, resulting in the formation of tar-like residues.[4] This decomposition is often accelerated by heat and the presence of acidic impurities. Therefore, purification methods must be carefully selected to minimize thermal stress on the compound.
Vacuum distillation is the preferred method for purifying this compound as it allows the compound to boil at a significantly lower temperature, thereby reducing the risk of thermal decomposition.[5] This application note provides a detailed protocol for safely and effectively performing the vacuum distillation of this compound.
Pre-Distillation Considerations: Safety and Stability
Before commencing the distillation, a thorough understanding of the hazards and stability of this compound is paramount.
Inherent Hazards and Safety Precautions
This compound is a hazardous substance with multiple risk factors:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[6][7]
-
Corrosivity: It can cause severe skin burns and eye damage.[6][7]
Mandatory Safety Measures:
-
All handling and purification procedures must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is non-negotiable. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Ensure that an emergency eyewash station and safety shower are immediately accessible.[8]
Chemical Stability and the Role of Stabilizers
As previously mentioned, this compound is prone to decomposition, often with the evolution of HCl gas.[2][4] This can create a hazardous pressure buildup in sealed containers and catalyze further degradation.[2] To mitigate this, a stabilizer is often added, particularly for storage.
-
Dicyclohexylamine: This bulky secondary amine is an effective acid scavenger. For crude material that shows signs of darkening (indicating decomposition), the addition of 1% (w/w) of dicyclohexylamine is recommended to neutralize any existing HCl before distillation.[2][4]
The Vacuum Distillation Protocol
This protocol is designed for the purification of moderately decomposed this compound. For material that has undergone significant resinification, distillation may not be viable, and disposal according to institutional guidelines is recommended.[4]
Required Equipment and Glassware
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flasks (multiple, to collect different fractions)
-
Thermometer and thermometer adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Manometer or vacuum gauge
-
All glassware must be thoroughly dried to prevent hydrolysis of the chloromethyl group.
Experimental Workflow Diagram
Caption: Workflow for the vacuum distillation of this compound.
Step-by-Step Procedure
-
Preparation and Stabilization:
-
If the crude this compound is dark, indicating some decomposition, add 1% (w/w) of dicyclohexylamine to the material in the distilling flask and swirl to mix.[2][4] This will neutralize any free HCl.
-
Assemble the dry vacuum distillation apparatus in a fume hood. Use high-vacuum grease on all ground glass joints to ensure a good seal.
-
-
Distillation Process:
-
Quickly transfer the stabilized crude material into the distilling flask. Add a magnetic stir bar.
-
Secure the distillation head and receiving flask.
-
Begin stirring and slowly apply vacuum. A cold trap (e.g., with dry ice/acetone) should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Once a stable, low pressure is achieved (the target pressure will depend on the desired boiling point, see Table 1), begin to gently heat the distilling flask using the heating mantle.
-
Crucially, the pot temperature should not exceed 100-125°C to minimize thermal decomposition. [2]
-
Collect a small fore-run fraction, which will contain any lower-boiling impurities.
-
As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point will vary with the pressure (see Table 1).
-
Monitor the distillation closely. If the distillation rate slows significantly or the pot residue begins to darken excessively, stop the heating.
-
-
Post-Distillation Handling:
-
Once the main fraction is collected, remove the heat source and allow the apparatus to cool under vacuum.
-
Slowly and carefully release the vacuum.
-
Immediately add a stabilizer (e.g., 1-2% dicyclohexylamine) to the collected, purified this compound. [2] This is critical for preventing decomposition during storage.
-
Transfer the stabilized product to a clean, dry glass bottle. Do not seal the container tightly. Use a vented cap or a loosely fitted glass stopper to prevent pressure buildup from any potential HCl evolution.[2][4]
-
Store the purified product in a refrigerator at 2-8°C.[4][9]
-
Data and Analysis
Physical and Distillation Data
| Property | Value | Source |
| Molecular Formula | C₅H₅ClS | [9][10] |
| Molecular Weight | 132.61 g/mol | [9][10] |
| Boiling Point (atm) | 183°C | [9][10] |
| Density | 1.243 g/cm³ | [9][10] |
| Flash Point | 80°C | [9][10] |
| Approx. Boiling Point | at Reduced Pressure | |
| ~73-75°C | @ 17 mmHg | [2] |
Note: The boiling point under vacuum is an approximation and may vary based on the accuracy of the manometer and the efficiency of the vacuum system.
Purity Assessment
The purity of the distilled this compound should be verified before use in subsequent reactions.[4] Recommended analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of polymeric or decomposition byproducts.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Bumping or Unstable Boiling | Uneven heating; insufficient stirring; superheating. | Ensure vigorous stirring. Heat the flask slowly and evenly. Consider using a Vigreux column for better vapor-liquid equilibrium.[2] |
| Product Darkens in Receiving Flask | Distillation temperature is too high; inherent instability. | Reduce the pot temperature. Ensure the vacuum is stable and sufficiently low. Immediately stabilize the collected distillate. |
| Low Yield | Significant decomposition in the pot; incomplete distillation. | Ensure the pot temperature does not exceed 125°C.[2] Check for vacuum leaks. The crude material may have been too decomposed to begin with. |
| Inconsistent Results in Subsequent Reactions | Presence of residual HCl or other impurities. | Verify the purity of the distilled material using GC-MS or NMR. If acidity is suspected, a solution of the compound in an inert solvent can be passed through a short plug of basic alumina or potassium carbonate before use.[4] |
Conclusion
The vacuum distillation of this compound is a critical purification step that, when performed correctly, yields a high-purity product suitable for demanding synthetic applications. The keys to success are meticulous attention to safety, the use of a stabilizer to mitigate decomposition, and careful control of the distillation temperature and pressure. By following this detailed protocol, researchers can confidently purify this valuable but challenging chemical intermediate.
References
- 1. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. chemical-label.com [chemical-label.com]
- 7. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. chemwhat.com [chemwhat.com]
Synthesis of thiophene-based functional materials and polymers
An Application Guide to the Synthesis of Thiophene-Based Functional Materials and Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic methodologies for creating thiophene-based functional materials and polymers. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, field-proven insights, and the critical context needed for successful synthesis and application.
Introduction: The Significance of Thiophene-Based Polymers
Polythiophenes (PTs) are a prominent class of conjugated polymers that have garnered significant attention due to their unique electronic and optical properties.[1][2] These materials are environmentally and thermally stable and form the basis for a wide range of applications, including organic field-effect transistors (OFETs), polymer solar cells, light-emitting diodes (LEDs), and chemical sensors.[1][3][4] Their utility is rooted in the delocalized π-electron system along the polymer backbone, which allows for electrical conductivity upon doping (oxidation).[4]
A critical factor governing the performance of substituted polythiophenes, such as the widely studied poly(3-alkylthiophene)s (P3ATs), is regioregularity . This refers to the specific orientation of the side chains on the polymer backbone. Asymmetric 3-substituted thiophene monomers can couple in three ways: head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT).[5] A high percentage of HT couplings (typically >95%) allows the polymer chains to adopt a planar conformation, which facilitates efficient π-stacking in the solid state. This structural order is crucial for enhancing charge carrier mobility and optimizing the performance of electronic devices.[6] Consequently, synthetic methods that provide precise control over regioregularity are highly sought after.
Key Synthetic Strategies for Thiophene-Based Polymers
Several powerful polymerization techniques have been developed to synthesize polythiophenes. The choice of method depends on factors such as desired molecular weight, regioregularity, scalability, cost, and tolerance to functional groups.
Chemical Oxidative Polymerization
This method is one of the most straightforward, cost-effective, and scalable approaches for synthesizing polythiophenes. It typically employs an oxidizing agent, most commonly anhydrous ferric chloride (FeCl₃), to initiate the polymerization of thiophene monomers at room temperature.[7]
Mechanism & Rationale: The polymerization is initiated by the oxidation of the thiophene monomer by FeCl₃, forming a radical cation.[7] This reactive species then couples with other radical cations or neutral monomers, propagating the polymer chain through a step-growth mechanism. While convenient, a primary drawback of this method is the limited control over regioregularity, typically yielding P3ATs with 70–90% HT content.[8] The reaction conditions, such as solvent, temperature, and the order of reagent addition, can significantly impact the polymer's molecular weight and yield.[8] For instance, slow addition of the oxidant to the monomer solution ("standard addition") can lead to higher molecular weight polymers compared to adding the monomer to the oxidant ("reverse addition").[8]
Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT) via Oxidative Polymerization [9]
-
Monomer Solution Preparation: Under an inert atmosphere (e.g., Argon), dissolve 3-hexylthiophene (1.0 g, 5.94 mmol) in 50 mL of anhydrous chloroform in a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Rationale: An inert atmosphere is crucial to prevent side reactions with oxygen and moisture, which can quench the reaction and affect polymer quality. Anhydrous solvent prevents the hydrolysis of FeCl₃.
-
-
Oxidant Solution Preparation: In a separate flask, dissolve anhydrous ferric chloride (2.41 g, 14.85 mmol) in 100 mL of anhydrous chloroform.
-
Rationale: A stoichiometric excess of the oxidant is used to ensure complete monomer conversion.
-
-
Polymerization: Slowly add the FeCl₃ solution to the vigorously stirred monomer solution at room temperature over 30 minutes using a dropping funnel. The reaction mixture will gradually turn dark blue/black and become more viscous.
-
Reaction Progression: After the addition is complete, heat the mixture to 40°C and continue stirring for 12 hours.
-
Quenching and Precipitation: Cool the reaction to room temperature and quench it by slowly pouring the viscous mixture into 500 mL of methanol. A dark, solid precipitate of P3HT will form.
-
Rationale: Methanol is a non-solvent for the polymer but dissolves unreacted monomer, oligomers, and residual catalyst, effectively stopping the reaction and initiating the purification process.
-
-
Initial Purification: Stir the suspension for 30 minutes, then collect the precipitate by filtration. Wash the solid polymer repeatedly with methanol until the filtrate becomes colorless. This removes the majority of the iron salts.
-
Drying: Dry the polymer under vacuum at 40°C overnight. The product is a dark purple/bronze solid. Further purification by Soxhlet extraction is required for high-purity material (see Section 3.1).
Table 1: Influence of Reaction Parameters on FeCl₃-initiated Oxidative Polymerization
| Parameter | Effect | Rationale |
| Order of Addition | Standard addition (oxidant to monomer) generally increases molecular weight.[8] | Suppresses the concentration of active (oxidized) monomers, favoring chain growth over side reactions.[8] |
| Solvent | Improved solvation of the polymer (e.g., using chlorobenzene) can increase molecular weight and regioregularity.[8] | Keeps longer polymer chains in solution, allowing for further growth. |
| Temperature | Lower temperatures can sometimes improve regioregularity. | Reduces the rate of defect-forming side reactions. |
| Monomer Purity | High monomer purity is essential for achieving high molecular weight. | Impurities can act as chain terminators. |
Diagram 1: Oxidative Polymerization Mechanism
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. physicsjournal.net [physicsjournal.net]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing decomposition and polymerization of 3-(chloromethyl)thiophene in storage
Technical Support Center: 3-(Chloromethyl)thiophene
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition and Polymerization in Storage
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth technical information and practical advice to ensure the stability and integrity of this compound in your laboratory. Given its reactive nature, proper handling and storage are paramount for reproducible and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound is a heterocyclic organic compound featuring a five-membered aromatic thiophene ring substituted with a chloromethyl (-CH₂Cl) group.[1] Its high reactivity is primarily due to the chloromethyl group. The C-Cl bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.[2] The reactivity is analogous to that of benzylic halides, where the aromatic thiophene ring can stabilize the transition states of substitution reactions, making the chloride a good leaving group.[3]
Q2: What are the primary decomposition pathways for this compound?
A2: The two main decomposition pathways are polymerization and hydrolysis.
-
Polymerization: This is often the most significant issue. It is an acid-catalyzed process where the reactive chloromethyl group of one molecule can alkylate the thiophene ring of another.[4] This reaction releases hydrogen chloride (HCl), which then catalyzes further polymerization, leading to the formation of viscous, tar-like residues.[4][5]
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form 3-thiophenemethanol and HCl. The liberated HCl can then accelerate the polymerization process as described above.
Q3: What is the ideal storage temperature for this compound?
A3: To minimize decomposition, this compound should be stored in a freezer, under an inert atmosphere, at temperatures below -20°C.[6] Several suppliers recommend a storage temperature range of 2-8°C, which is also acceptable, particularly for stabilized material intended for shorter-term storage.[7] The primary goal of cold storage is to reduce the kinetic energy of the molecules, thereby slowing the rates of both polymerization and hydrolysis.
Q4: What is a stabilizer and why is it necessary?
A4: A stabilizer is a chemical added in a small quantity to inhibit decomposition. For chloromethylthiophenes, the most common stabilizers are basic amines, such as dicyclohexylamine, typically added at 1-2% by weight.[5][8] These amines act as acid scavengers, neutralizing any HCl that forms from hydrolysis or the initial stages of polymerization.[9] By preventing the buildup of acid, they effectively halt the catalytic cycle of polymerization.[4]
Q5: Can I use my material if a white precipitate has formed?
A5: Yes, in most cases. The formation of a white precipitate or haze in a stabilized sample is typically the dicyclohexylammonium chloride salt, which forms as the stabilizer neutralizes HCl.[9] This is a normal part of the stabilization process and the salt is generally innocuous for most subsequent reactions. If needed, it can be removed by filtering a solution of the compound.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter.
| Symptom / Observation | Possible Cause(s) | Recommended Action(s) |
| Rapid darkening or color change to yellow/brown | Onset of polymerization due to exposure to heat, light, or acid.[9] | Immediately ensure the material is stored in a cold, dark place. If darkening is minor, the material may be purified by vacuum distillation before use. If significant darkening or increased viscosity is observed, the material is likely unusable. |
| Increased viscosity or solidification | Advanced polymerization. | The material is likely unusable and should be disposed of according to safety protocols. Do not attempt to purify by distillation, as heating can accelerate decomposition, sometimes violently.[8] |
| Pressure buildup in the container | Decomposition leading to the evolution of HCl gas.[8][9] | CAUTION: Handle with extreme care in a fume hood while wearing appropriate PPE. Slowly and carefully vent the container cap to release pressure. The material is decomposing; consider it unstable. Ensure future storage is in a loosely capped or vented container in a refrigerator or freezer.[4][8] |
| Inconsistent or low yields in reactions | Use of partially decomposed starting material.[4][9] | Before use, verify the purity of the this compound via an analytical technique like ¹H NMR, GC, or HPLC to quantify the active compound and detect impurities.[4][9][10] Use only freshly opened or recently purified material for best results.[4] |
Visualizing Instability and Prevention
Understanding the chemical pathways and the proper handling workflow is crucial for maintaining the integrity of this compound.
Decomposition and Polymerization Pathways
The following diagram illustrates the primary routes by which this compound degrades. The key takeaway is the central, catalytic role of HCl, which can be introduced by moisture or formed during the initial self-alkylation step.
Caption: Key decomposition pathways of this compound.
Workflow for Handling and Storage
To ensure long-term stability, a systematic approach should be taken from the moment a new bottle is received.
References
- 1. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. 3-(Chloromethyl)-2,5-dimethylthiophene | 766-58-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2746-23-8|this compound|BLD Pharm [bldpharm.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(Chloromethyl)thiophene - Troubleshooting and Byproduct Removal
Welcome to the technical support center for the synthesis of 3-(chloromethyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges encountered during its synthesis, with a focus on identifying and removing critical byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide rapid answers to the most pressing issues that can arise during the synthesis and purification of this compound.
Q1: My reaction is producing a significant amount of isomeric impurities, primarily 2-(chloromethyl)thiophene. How can I improve the regioselectivity for the 3-position?
A1: The chloromethylation of thiophene is a classic electrophilic aromatic substitution. The thiophene ring is activated towards substitution, with a notable preference for the 2-position due to the greater resonance stabilization of the sigma complex intermediate. Achieving high selectivity for the 3-position is inherently challenging.
-
Mechanistic Insight: The carbocation generated from formaldehyde and HCl, or a related electrophilic species, is attacked by the electron-rich thiophene ring. Attack at C2 allows for the positive charge to be delocalized over three atoms, including the sulfur, which is more stable than the intermediate formed from C3 attack.
-
Troubleshooting & Optimization:
-
Directing Groups: If your synthetic scheme allows, starting with a 3-substituted thiophene that directs electrophilic substitution to an adjacent position can be a more controlled approach, though this requires a multi-step synthesis.[1]
-
Reaction Conditions: While temperature and catalyst choice can influence selectivity to some extent, overcoming the inherent preference for the 2-position in unsubstituted thiophene is difficult. Some specialized catalyst systems might offer improved selectivity, but these are not standard conditions.
-
Alternative Synthetic Routes: Consider a multi-step synthesis where a functional group is first introduced at the 3-position and then converted to the chloromethyl group. For example, the reduction of 3-thiophenecarboxylic acid to 3-(hydroxymethyl)thiophene, followed by chlorination with thionyl chloride, provides a regiochemically pure route.
-
Q2: I'm observing significant amounts of di-substituted byproducts, such as 2,5-bis(chloromethyl)thiophene, in my crude product. How can I minimize their formation?
A2: The formation of di-substituted byproducts is a common issue due to the high reactivity of the thiophene ring, which is further activated by the electron-donating nature of the newly introduced chloromethyl group.
-
Causality: The chloromethyl group, despite the inductive effect of the chlorine, is activating overall, directing the second substitution primarily to the vacant alpha-position (C5).
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully control the molar ratio of thiophene to the chloromethylating agent (formaldehyde/HCl). Use a slight excess of thiophene to favor mono-substitution. A common starting point is a thiophene:formaldehyde ratio of 1:0.8 to 1:1.
-
Slow Reagent Addition: Add the chloromethylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the product.
-
Strict Temperature Control: Maintain a low reaction temperature, typically between -5°C and 5°C.[2] Higher temperatures increase the rate of the second substitution.
-
Q3: My reaction mixture is turning into a dark, viscous tar. What is causing this polymerization and how can I prevent it?
A3: Tar and polymer formation is a frequent problem, arising from the inherent instability of the this compound product and its intermediates under the strongly acidic reaction conditions.
-
Mechanism of Polymerization: The product can undergo self-alkylation (a Friedel-Crafts type reaction) where the chloromethyl group of one molecule reacts with the thiophene ring of another, leading to the formation of oligomers and polymers. This process is catalyzed by the strong acid (HCl) in the reaction medium. Liberated HCl from decomposition can further accelerate this process.[3]
-
Preventative Measures:
-
Low Temperature: Maintaining a consistently low temperature is the most critical factor in minimizing polymerization.
-
Use of Ketone Co-solvents: A significant improvement in reducing tar formation has been achieved by using a ketone co-solvent, such as methyl isobutyl ketone or acetone.[2][4] The exact mechanism is not fully elucidated, but it is believed that the ketone may modulate the activity of the electrophile or improve the solubility of intermediates, thus preventing their aggregation and polymerization.
-
Prompt Work-up: As soon as the reaction is complete (monitored by GC or TLC), proceed with the work-up immediately to neutralize the acid and isolate the product from the harsh reaction environment.
-
Q4: My purified this compound is unstable and darkens over time. How should I properly handle and store it?
A4: this compound is a lachrymatory and thermally labile compound. It is prone to decomposition, which can be autocatalytic.
-
Decomposition Pathway: The primary route of decomposition is the elimination of HCl, which then catalyzes the polymerization of the thiophene rings, leading to the formation of dark, polymeric residues.[3]
-
Handling and Storage Protocol:
-
Stabilization: Immediately after purification (e.g., vacuum distillation), the product should be stabilized. The addition of 1-2% by weight of a hindered amine, such as dicyclohexylamine, is a common practice.[5] This amine acts as an acid scavenger, neutralizing any traces of HCl that may form.
-
Cold Storage: Store the stabilized product in a refrigerator at 2-8°C.[6]
-
Vented Container: Do not store in a tightly sealed container. Decomposition can lead to the evolution of HCl gas, causing a dangerous buildup of pressure that could result in container failure.[5] Use a container with a vented cap or a loosely fitted stopper.
-
Byproduct Identification and Removal
A successful synthesis relies on the effective identification and removal of key byproducts. Below is a summary of common impurities and recommended strategies for their elimination.
Common Byproducts in this compound Synthesis
| Byproduct Name | Typical Formation Conditions | Analytical Identification (GC-MS) |
| 2-(Chloromethyl)thiophene | Standard reaction conditions due to inherent ring electronics. | Isomeric peak with the same mass spectrum as the product. |
| 2,5-bis(Chloromethyl)thiophene | Excess chloromethylating agent, higher reaction temperatures. | Higher molecular weight peak with a characteristic isotopic pattern for two chlorines. |
| bis(Thiophen-3-ylmethyl)methane | Acid-catalyzed reaction of the product with another thiophene molecule. | Higher molecular weight peak. |
| 3-(Hydroxymethyl)thiophene | Incomplete conversion of the intermediate alcohol or hydrolysis during work-up. | Lower molecular weight peak, loss of water in the mass spectrum. |
| bis(Thiophen-3-ylmethyl)ether | Condensation of two molecules of 3-(hydroxymethyl)thiophene under acidic conditions. | Higher molecular weight peak. |
| Polymeric Tars | High reaction temperatures, prolonged reaction times, high acid concentration. | Not typically observed by GC-MS; visible as a non-volatile residue. |
Purification Workflow
The purification of this compound is challenging due to its instability. Vacuum distillation is the most common method, but it must be performed with extreme care.
-
Aqueous Work-up:
-
Quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Vacuum Distillation:
-
Caution: this compound is thermally unstable and can decompose violently upon heating.[5] Distillation must be performed at the lowest possible temperature under a high vacuum.
-
Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.
-
The pot temperature should not exceed 80-90°C.
-
Collect the fraction boiling at the appropriate temperature and pressure (approx. 75-78°C at 15 mmHg).
-
It is crucial to monitor the distillation closely for any signs of decomposition (e.g., darkening, gas evolution).
-
-
Stabilization:
-
Immediately after distillation, add 1-2% (w/w) of dicyclohexylamine to the collected fractions.
-
Swirl to ensure homogeneity.
-
Analytical Methods for Purity Assessment
Robust analytical methods are essential for quantifying the purity of your this compound and identifying byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile byproducts.
-
Sample Preparation: Dilute a small sample of the crude or purified material in a suitable solvent (e.g., dichloromethane).
-
Typical GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally effective.
-
Injector Temperature: Keep the injector temperature as low as possible (e.g., 200-220°C) to minimize on-column degradation.
-
Oven Program: A typical program might be: initial temperature of 60°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
-
Interpretation: The mass spectrometer will provide fragmentation patterns that can be used to identify the main product and byproducts based on their molecular weights and isotopic patterns (especially for chlorine-containing compounds).
High-Performance Liquid Chromatography (HPLC)
HPLC is often preferred for quantitative purity analysis as it avoids the high temperatures of GC, thus preventing thermal degradation of the analyte.[7]
-
Methodology: A reverse-phase HPLC method is typically employed.
-
Typical HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50:50 acetonitrile:water and ramping to 95:5 acetonitrile:water over 15-20 minutes.
-
Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-240 nm).
-
-
Advantages: HPLC can effectively separate non-volatile impurities like oligomers and degradation products that are not amenable to GC analysis.
By understanding the underlying chemistry of byproduct formation and employing these troubleshooting and purification strategies, you can significantly improve the yield, purity, and stability of your this compound, ensuring the success of your subsequent synthetic endeavors.
References
- 1. 3-(Chloromethyl)-2,5-dimethylthiophene | 766-58-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1392672B1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling of Accidental Spills of 3-(Chloromethyl)thiophene
This guide provides comprehensive, technically grounded procedures for researchers, scientists, and drug development professionals on how to safely manage accidental spills of 3-(chloromethyl)thiophene. The information herein is designed to ensure personnel safety, minimize environmental impact, and maintain laboratory integrity.
Immediate Response Protocol: The First 60 Seconds
In the event of a spill, immediate and correct actions are critical to mitigate hazards.
-
ALERT: Immediately notify all personnel in the vicinity of the spill.
-
ISOLATE: Secure the area and restrict access.
-
ASSESS: From a safe distance, determine the extent of the spill. If it is large, involves fuming, or you feel unwell, evacuate immediately and activate your institution's emergency response team.
-
VENTILATE: Ensure laboratory ventilation, such as a chemical fume hood, is operating to contain vapors.[1]
Spill Response Troubleshooting Guide (FAQs)
This section addresses specific issues and questions that may arise during the handling of a this compound spill.
Q1: What are the primary hazards associated with this compound that I need to be aware of during a spill?
A1: this compound is a hazardous compound with multiple risk factors.[2] You must be aware of the following:
-
Corrosivity: It causes severe skin burns and serious eye damage.[3][4]
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Irritation: It may cause respiratory irritation upon inhalation.[3][4]
-
Combustion Hazards: In the event of a fire, it can decompose to produce highly toxic and irritating gases, including carbon oxides, hydrogen chloride, and sulfur oxides.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for cleaning up a spill?
A2: A comprehensive PPE strategy is non-negotiable. All cleanup activities must be conducted with the appropriate protective gear to prevent exposure. The minimum required PPE is summarized in the table below. For any significant spill, consider double-gloving.
Q3: How do I differentiate between a "small" and a "large" spill, and how does the response change?
A3: The distinction dictates the entire response protocol.
-
Small Spill: A small spill is defined as a quantity that can be safely managed by trained laboratory personnel without posing a significant risk of fire or toxic exposure. This typically involves a few milliliters within a chemical fume hood or a well-ventilated area. The response focuses on containment and local decontamination by lab staff.[1]
-
Large Spill: A large spill is any volume that overwhelms the laboratory's containment capabilities, poses a fire or inhalation hazard to the room, or occurs in a poorly ventilated area. The immediate response must be to evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]
Q4: What materials are safe to use for absorbing the spill, and are there any I should specifically avoid?
A4: The choice of absorbent is critical for safety and efficiency.
-
Recommended Absorbents: Use inert absorbent materials. The most common and effective options are vermiculite, sand, or commercially available chemical sorbent pads designed for organic solvents.[1][6][7]
-
Materials to Avoid: Crucially, do NOT use combustible materials like paper towels or sawdust. [1][7] this compound is a reactive chemical, and its interaction with combustible materials could create a fire hazard.
Q5: What is the scientifically sound procedure for decontaminating the spill area after the bulk of the chemical has been removed?
A5: Decontamination is a two-step process to ensure no hazardous residue remains.
-
Solvent Wash: After the absorbed material is collected, the spill surface should be wiped down with a suitable organic solvent.
-
Detergent Wash: Following the solvent wash, the area should be thoroughly cleaned with soap and water.[1] All materials used for decontamination (e.g., wipes, solvent) must be collected and disposed of as hazardous waste.[7]
Q6: How must I package and label the waste generated from the cleanup?
A6: All materials used in the cleanup, including the absorbent, contaminated PPE (gloves, etc.), and cleaning wipes, are considered hazardous waste.[7]
-
Collection: Use non-sparking tools to carefully collect all solid materials.[1][7]
-
Container: Place the waste into a clearly labeled, sealable container. The container should be marked with "HAZARDOUS WASTE," the full chemical name "this compound," and relevant hazard symbols (e.g., corrosive, toxic).[7]
-
Disposal: The sealed container must be disposed of through your institution's approved hazardous waste program.[7] Under no circumstances should this waste be placed in regular trash or washed down the drain.[7]
Q7: What are the immediate first aid measures if I am exposed to this compound during the spill?
A7: Immediate action is required to minimize harm.
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[5][8] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[5][8] Seek immediate medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5][6][10] Seek immediate medical attention.[5][9]
-
Inhalation: Move the affected person to fresh air at once.[5][8][10] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[5][10] Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
Data Presentation: Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Rationale & Causality |
| Eyes/Face | Chemical safety goggles and a full-face shield.[1] | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[3][4] |
| Hands | Chemical-resistant gloves (Nitrile at a minimum, Butyl rubber or Viton® recommended for extended contact).[1][9] | Prevents skin absorption and severe burns. Halogenated compounds can degrade some glove materials, so selecting robust options is key.[9] |
| Body | Flame-retardant lab coat and a chemical-resistant apron.[9] | Protects underlying clothing and skin from splashes and contact. |
| Respiratory | All cleanup should occur in a well-ventilated area, preferably within a chemical fume hood.[1][11] If this is not possible, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | Prevents inhalation of harmful vapors that can cause respiratory irritation.[3][4] |
| Feet | Closed-toe, chemical-resistant shoes.[9] | Protects feet from potential spills. |
Experimental Protocol: Step-by-Step Spill Cleanup
Protocol 1: Small Spill (Inside a Chemical Fume Hood)
-
Ensure Safety: Confirm PPE is correctly worn. Keep the fume hood sash at the lowest practical height.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards to prevent spreading.[1]
-
Absorption: Allow the material to fully absorb the liquid.
-
Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.[1][7]
-
Waste Disposal: Place the material into a designated, sealable hazardous waste container.[7]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water. Place all cleaning materials into the waste container.[1]
-
Final Steps: Seal the waste container, label it correctly, and remove contaminated PPE for disposal. Wash hands thoroughly.
Protocol 2: Large Spill (Outside of a Fume Hood)
-
EVACUATE: Immediately evacuate all personnel from the laboratory.
-
ALERT: Activate the nearest fire alarm and notify your institution's EHS or emergency response team. Provide them with the chemical name and spill location.
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
DENY ENTRY: Prevent anyone from entering the contaminated area until cleared by emergency personnel.
-
AWAIT ASSISTANCE: Do not attempt to clean up a large spill yourself. Allow the trained emergency response team to manage the situation.
Visualization: Spill Response Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purity & Reactivity of 3-(Chloromethyl)thiophene
Welcome to the technical support center for 3-(chloromethyl)thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive, yet notoriously unstable, thiophene derivative. As a key building block in the synthesis of numerous pharmaceutical agents, including scaffolds for drugs like Rotigotine, understanding and controlling its purity is paramount for achieving reproducible and high-yielding synthetic outcomes.
This document moves beyond standard technical data sheets to provide in-depth, field-proven insights into the common challenges associated with this reagent. Here, we address the causality behind purity issues, their direct impact on reactivity, and provide robust, validated protocols for troubleshooting and quality control.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Purity, Stability, and Degradation
Question 1: My bottle of this compound has turned dark brown and appears viscous. What is happening and is it still usable?
Answer: This is a classic sign of decomposition. This compound is inherently unstable and prone to self-polymerization and resinification, particularly upon exposure to heat, light, moisture, or acidic conditions.[1][2] The primary degradation pathway involves the elimination of hydrogen chloride (HCl), which then acts as a potent catalyst for further polymerization of the thiophene ring, resulting in the formation of intractable tars.[1]
-
Immediate Actions:
-
Safety First: Handle the material exclusively in a certified chemical fume hood. The vapors are lachrymatory (tear-inducing) and corrosive.[3][4]
-
Check for Pressure: If the container is tightly sealed, be extremely cautious. The liberated HCl gas can cause significant pressure buildup. Instances of explosions in sealed containers of similar compounds have been reported.[3]
-
Assess Usability: If the material is only slightly darkened, it may be recoverable by purification via vacuum distillation immediately before use (see Protocol 1). However, if significant solidification or tar formation has occurred, the reagent is likely unusable for most applications and should be disposed of as hazardous waste according to your institution's guidelines.[1]
-
Question 2: What are the most common impurities found in this compound and how do they form?
Answer: Impurities in this compound typically arise from the synthesis process itself (process-related impurities) or from degradation during storage.
| Impurity Class | Common Examples | Formation Mechanism | Impact on Reactivity |
| Isomeric Impurities | 2-(chloromethyl)thiophene | During the chloromethylation of thiophene, electrophilic attack can occur at the C2 or C3 position. Controlling reaction conditions is key to maximizing selectivity.[2] | Acts as a different building block, leading to the formation of isomeric final products that can be extremely difficult to separate.[2][5] |
| Di-substituted Products | 2,4-bis(chloromethyl)thiophene, 2,5-bis(chloromethyl)thiophene | Over-reaction where a second chloromethyl group is added to the thiophene ring. This is favored by an excess of the chloromethylating agent or elevated temperatures.[2][6] | Can lead to cross-linking or the formation of undesired dimeric products in subsequent reactions. |
| Diarylmethane-type Adducts | bis(thienyl)methanes, chloromethyl-bis(thienyl)methanes | The highly reactive chloromethylated product can act as an electrophile and react with another molecule of thiophene present in the reaction mixture under acidic conditions.[2][7] | These are typically less reactive, non-productive impurities that complicate purification and reduce the yield of the desired product. |
| Degradation Products | Poly(thienyl-methylene), HCl | Acid-catalyzed self-condensation/polymerization of the molecule.[1][2] | Polymeric material results in tar formation, making reactions difficult to stir and work up. Liberated HCl can be detrimental to acid-sensitive substrates or catalysts.[1] |
| Hydrolysis Products | 3-(hydroxymethyl)thiophene | Reaction with trace moisture during workup or storage. | The alcohol can compete with the intended nucleophile in alkylation reactions, reducing yield and introducing a new impurity. |
Question 3: What are the best practices for storing and handling this compound to ensure its long-term stability?
Answer: Proper storage is the most critical factor in maintaining the quality of this reagent.
-
Low Temperature: Store at 2-8°C in a refrigerator.[8] This significantly slows the rate of decomposition.
-
Inert Atmosphere: While not always practical, storing under an inert atmosphere (Nitrogen or Argon) can help prevent moisture ingress.
-
Stabilization: For long-term storage, the addition of a stabilizer is highly recommended. Immediately after purification, adding 1-2% (w/w) of an amine base like dicyclohexylamine neutralizes any generated HCl that catalyzes polymerization.[3][6]
-
Vented Storage: Do not store in a tightly sealed container. Use a glass bottle with a loosely fitted stopper (e.g., a glass stopper with glass wool) to prevent pressure buildup from HCl off-gassing. Place this bottle inside a secondary container, like a beaker, to contain any potential leaks.[1][3]
-
Avoid Solutions: Storing solutions of the compound is generally not recommended. If necessary, use a dry, aprotic solvent and store cold for the shortest possible time.[1]
Section 2: Reactivity and Troubleshooting
Question 4: I am seeing a low yield and significant tar formation in my alkylation reaction with a nitrogen nucleophile. I suspect the quality of my this compound. How can I confirm this and what can I do?
Answer: This is a very common scenario. Low yields and tarring are hallmark signs of impure or degraded starting material. The acidic and polymeric impurities are likely interfering with your reaction.
Here is a logical workflow to diagnose and solve the problem:
Causality Explained:
-
Why does impure reagent cause low yield? If your reagent has partially polymerized, the actual molar quantity of the active this compound is lower than what you weighed out, leading to an incomplete reaction.[1]
-
Why does it cause tarring? The acidic HCl impurity in the degraded reagent can be incompatible with your substrate or reaction conditions, promoting side reactions and polymerization of your own materials. Furthermore, polymeric impurities from the reagent itself contribute to the tar.[2][6]
Question 5: Can I use a stronger base to force my sluggish alkylation reaction to completion?
Answer: Caution is advised. While a suitable base is necessary to deprotonate the nucleophile, using an overly strong base (e.g., organolithiums) or excess base can be counterproductive. This compound can undergo elimination reactions in the presence of a strong, non-nucleophilic base to form a reactive thienyl-carbene intermediate or other undesired products, leading to complex reaction mixtures. For most N- or O-alkylation reactions, inorganic bases like potassium carbonate (K₂CO₃) or a mild organic base like triethylamine (Et₃N) are sufficient and less likely to degrade the starting material.
The key is often not a stronger base, but a purer electrophile. Always ensure your this compound is clean before optimizing other parameters.
Section 3: Analytical & Purification Protocols
Protocol 1: Emergency Purification by Vacuum Distillation
This protocol should be used to purify darkened or suspect this compound immediately prior to use.
Safety: This compound is a lachrymator and is thermally labile.[2][3] Perform all steps in a certified fume hood behind a blast shield. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.
-
Apparatus Setup: Assemble a clean, dry apparatus for short-path vacuum distillation. Ensure all joints are properly sealed.
-
Stabilizer Addition: Before heating, add a small amount of a non-volatile base, such as a few pellets of potassium carbonate or ~1% w/w copper powder, to the distilling flask. This will neutralize any trace HCl and inhibit polymerization during heating.
-
Charge the Flask: Quickly transfer the crude this compound to the distillation flask. Do not fill the flask more than halfway.
-
Distillation:
-
Apply vacuum slowly.
-
Gently heat the flask using a heating mantle with stirring.
-
CRITICAL: Do not allow the pot temperature to exceed 100-125°C to minimize thermal decomposition.[3]
-
Collect the fraction boiling at the correct temperature/pressure (Boiling Point: ~183°C at atmospheric pressure; adjust for vacuum).[9]
-
-
Post-Distillation Stabilization: Immediately add 1-2% (w/w) of dicyclohexylamine to the collected, cooled distillate.[3]
-
Use Immediately: Use the purified material right away for the best results.
Protocol 2: Rapid Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for quickly assessing purity and identifying volatile impurities.
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of your this compound in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Further dilute this solution 1:100 with the same solvent for analysis.
-
-
Instrumentation & Conditions (Typical):
-
System: Standard GC-MS.
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector: Scan range from 40-400 m/z.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). A pure sample should show one major peak.
-
Analyze the mass spectrum of the main peak to confirm its identity (M+ at m/z 132/134 for C₅H₅³⁵ClS/C₅H₅³⁷ClS).
-
Analyze the mass spectra of minor peaks to identify potential impurities like isomers or di-substituted products.
-
Note on HPLC: For quantitative analysis, especially for non-volatile polymeric impurities, a stability-indicating reverse-phase HPLC method is superior as it avoids the thermal stress of the GC injector.[10]
Visualized Summary: Degradation and its Consequences
The following diagram illustrates the central problem: the inherent instability of this compound leads to impurities that directly compromise common synthetic applications like alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP1392672B1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Neutralizing acidic byproducts in stored 3-(chloromethyl)thiophene
Technical Support Center: 3-(Chloromethyl)thiophene
Welcome to our dedicated technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage, handling, and use of this highly reactive intermediate. In the following sections, we will delve into the inherent instability of this compound, the formation of acidic byproducts, and provide validated protocols for their neutralization to ensure the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My stored this compound has developed a yellow or brown tint. What is causing this discoloration and is the reagent still viable?
A: The discoloration of this compound is a common indicator of decomposition. This compound is known to be labile and can degrade over time, especially when exposed to moisture, light, or elevated temperatures.[1][2] The primary decomposition pathway involves the elimination of hydrogen chloride (HCl). This liberated HCl can then act as a catalyst, accelerating further decomposition and promoting polymerization of the thiophene ring, leading to the formation of colored, often tar-like, byproducts.[3]
The viability of the discolored reagent depends on the extent of decomposition. A slight yellowing may indicate minor degradation, and the material can often be purified before use. However, a dark brown or black coloration, especially with the presence of solid precipitates, suggests significant decomposition. In such cases, the purity is compromised, and using the reagent is likely to result in low yields and complex product mixtures. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to use fresh or purified material.[3]
Q2: I suspect my this compound has become acidic. How can I confirm this, and what are the consequences for my reaction?
A: You can confirm the acidity of your stored this compound by dissolving a small sample in an inert, dry organic solvent (e.g., dichloromethane or diethyl ether) and testing the solution with a strip of dry pH indicator paper. A wetted pH paper showing an acidic pH (typically < 5) confirms the presence of acidic byproducts, primarily HCl.
The consequences of using acidic this compound in your reaction can be severe:
-
Side Reactions: The presence of HCl can catalyze unwanted side reactions, such as polymerization of the starting material or degradation of acid-sensitive functional groups in your substrate.
-
Reduced Yields: If your reaction involves acid-sensitive reagents or catalysts, their activity can be inhibited or completely quenched, leading to low or no product formation.[3]
-
Inconsistent Results: The variable amount of HCl in the reagent will lead to poor reproducibility between experiments.
It is crucial to neutralize these acidic byproducts before proceeding with your synthesis, especially in reactions involving organometallics, acid-labile protecting groups, or sensitive catalysts.
Q3: What are the recommended storage conditions to minimize the decomposition of this compound?
A: Proper storage is critical to maintaining the integrity of this compound. The following conditions are recommended:
-
Temperature: Store at 2-8°C to minimize thermal decomposition.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent moisture ingress, which can contribute to HCl formation.
-
Container: Use a glass bottle with a tightly sealed cap. For long-term storage, consider a container with a vented cap to prevent pressure buildup from any evolved HCl gas.[3]
-
Light: Protect from light by using an amber bottle and storing it in a dark location.
For extended storage, the addition of a stabilizer can be considered. A small amount (e.g., 1-2% w/w) of a non-nucleophilic, sterically hindered amine like dicyclohexylamine can be added to neutralize any HCl as it forms.[1]
Troubleshooting Guides: Neutralization of Acidic Byproducts
Issue: My reaction with this compound is failing, and I suspect acidic contamination is the culprit.
This guide provides two primary methods for neutralizing acidic byproducts in stored this compound: a pre-treatment protocol for the bulk reagent and an in-situ neutralization strategy.
Method 1: Pre-treatment of this compound Solution via Basic Wash
This method is suitable when you need to purify a larger quantity of the reagent before use.
Protocol:
-
Dissolution: In a fume hood, dissolve the neat this compound in a dry, inert organic solvent (e.g., diethyl ether or dichloromethane) to a concentration of approximately 1-2 M.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[5] Perform the wash gently to avoid emulsion formation.
-
Phase Separation: Allow the layers to separate and discard the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature (< 30°C) to obtain the purified this compound.
-
Immediate Use: It is highly recommended to use the purified reagent immediately to prevent further decomposition.
Method 2: In-situ Neutralization with a Non-Nucleophilic Base
This approach is ideal for reactions where the addition of a solid base will not interfere with the desired transformation.
Protocol:
-
Reagent Selection: Choose a non-nucleophilic, solid base. Powdered potassium carbonate (K₂CO₃) is a common and effective choice.
-
Reaction Setup: In your reaction flask, combine your substrate and solvent.
-
Addition of Base: Add an excess of the powdered base (e.g., 1.5-2.0 equivalents relative to the this compound) to the reaction mixture and stir to create a suspension.
-
Addition of Thiophene: Slowly add the stored this compound to the stirring suspension. The solid base will neutralize the HCl as it is introduced, preventing it from affecting your reaction components.
-
Reaction Monitoring: Proceed with your reaction as planned, monitoring its progress by standard techniques such as TLC or LC-MS.
Data Presentation: Comparison of Neutralizing Agents
| Neutralizing Agent | Formula | Type | Pros | Cons |
| Sodium Bicarbonate | NaHCO₃ | Weak Base | Inexpensive, readily available, easy to handle.[6] | Requires an aqueous workup to remove. |
| Potassium Carbonate | K₂CO₃ | Weak Base | Can be used directly in the reaction mixture (in-situ).[3] | Heterogeneous, requires efficient stirring. |
| Dicyclohexylamine | (C₆H₁₁)₂NH | Sterically Hindered Amine | Effective as a long-term stabilizer in storage.[1] | Can be difficult to remove from the final product. |
| Sodium Hydroxide | NaOH | Strong Base | Highly effective for neutralizing strong acids.[7][8] | Highly exothermic reaction, can promote side reactions if not carefully controlled.[9] |
Visualizing the Workflow
Decomposition and Neutralization Pathway
The following diagram illustrates the decomposition of this compound to form HCl and the subsequent neutralization process.
Caption: Decomposition of this compound and neutralization of the resulting HCl.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. Neutralizing Hydrochloric Acid | Process & Calculations - Lesson | Study.com [study.com]
- 7. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 8. quora.com [quora.com]
- 9. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
Avoiding explosions from HCl gas buildup in stored chloromethylthiophene
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing HCl Gas Buildup and Explosions
Welcome to the Technical Support Center for the safe handling and storage of chloromethylthiophene. This guide is designed to provide you with the necessary technical knowledge and practical procedures to mitigate the inherent risks associated with this compound. As a Senior Application Scientist, my objective is to combine in-depth chemical principles with field-tested protocols to ensure your experimental success and, most importantly, your safety. Chloromethylthiophene is a valuable reagent, but its instability demands rigorous adherence to proper handling and storage protocols to prevent dangerous pressure buildup from Hydrogen Chloride (HCl) gas, which can lead to container failure and explosion.[1][2] This guide provides a comprehensive framework for understanding and controlling these risks.
Frequently Asked Questions (FAQs): Understanding the Hazard
This section addresses the fundamental questions regarding the instability of chloromethylthiophene.
Q1: What makes chloromethylthiophene so unstable?
A1: The instability of chloromethylthiophene is primarily due to the lability of its chloromethyl group. This group can readily undergo an elimination reaction, releasing hydrogen chloride (HCl) gas.[3] This process is often autocatalytic, meaning the generated HCl can catalyze the decomposition of more chloromethylthiophene molecules, leading to a runaway reaction.[3][4] This decomposition results in the formation of polymeric, resinous materials and a significant buildup of HCl gas.[1][3]
Q2: How does HCl gas buildup lead to an explosion?
A2: When chloromethylthiophene is stored in a tightly sealed container, the continuous generation of HCl gas leads to a rapid increase in internal pressure.[1][2] If this pressure exceeds the structural integrity of the container, it can rupture violently, resulting in an explosion that disperses the hazardous chemical and container fragments.[1][2] There have been documented instances of explosions occurring even when the compound is stored in cold and dark conditions.[2]
Q3: What are the visible signs of chloromethylthiophene decomposition?
A3: Regular visual inspection is a critical safety measure. Key indicators of decomposition include:
-
Color Change: A noticeable darkening of the liquid from colorless or pale yellow to a darker shade.[1]
-
Gas Evolution: The presence of fumes, frothing, or bubbling within the liquid indicates the liberation of HCl gas.[1]
-
Resinification: An increase in viscosity or the formation of solid, tar-like precipitates are signs of advanced polymerization.[1][3]
Q4: Is it safe to store unstabilized chloromethylthiophene?
A4: No. It is strongly advised not to store unstabilized chloromethylthiophene for any length of time.[1][2] The unstabilized compound is highly prone to rapid and vigorous decomposition, creating a significant risk of explosion.[1][2]
Core Protocols: Proactive Stabilization and Storage
Proactive measures are the most effective way to prevent incidents. The following protocols for stabilization and storage are critical.
Protocol 1: Chemical Stabilization
The most effective way to inhibit decomposition is by neutralizing the HCl as it forms. This is achieved by adding an acid scavenger.
Recommended Stabilizer: Dicyclohexylamine is the most commonly recommended stabilizer for chloromethylthiophene.[1][3] An effective concentration is 1-2% by weight.[1][3] Other non-nucleophilic amines or acid scavengers can also be considered.[5]
Step-by-Step Stabilization Procedure:
-
Work in a Ventilated Area: All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[2]
-
Weigh the Chloromethylthiophene: Accurately weigh the freshly distilled or received chloromethylthiophene.
-
Calculate Stabilizer Amount: Calculate 1-2% of the total weight of the chloromethylthiophene to determine the required amount of dicyclohexylamine.
-
Add Stabilizer: Carefully add the calculated amount of dicyclohexylamine to the chloromethylthiophene.
-
Ensure Homogeneity: Gently swirl the mixture to ensure the stabilizer is evenly distributed.
-
Transfer and Label: Transfer the stabilized solution to a suitable, clearly labeled storage container. The label should include the chemical name, date of stabilization, and the stabilizer used.
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at -20°C.[1] | To significantly slow the rate of chemical decomposition.[1] |
| Container | Use a glass bottle with a loose-fitting stopper or a vented cap. Wrapping the stopper with glass wool is a recommended practice.[1][2] | To prevent the buildup of pressure from any potential HCl gas evolution by allowing it to vent safely.[1][2] NEVER use a tightly sealed container. |
| Atmosphere | Store in a cool, dry, and well-ventilated area.[1] | To minimize exposure to moisture and heat, which can accelerate decomposition.[1] |
| Stabilizer | Addition of 1-2% (w/w) dicyclohexylamine.[1][3] | To neutralize HCl, which catalyzes polymerization and gas formation.[3] |
| Storage Duration | Should not be stored for any length of time, even when stabilized.[1][2] | Due to its inherent instability, long-term storage is not recommended. Regular inspection is crucial. |
Visualization of the Decomposition Pathway
The following diagram illustrates the autocatalytic decomposition of chloromethylthiophene.
Caption: Autocatalytic decomposition of chloromethylthiophene leading to HCl gas buildup and explosion risk.
Troubleshooting Guide: Identifying and Responding to Decomposition
This guide provides a structured approach to handling chloromethylthiophene that shows signs of instability.
| Observed Issue | Probable Cause | Recommended Action |
| Slight darkening of the liquid. | Initial, slow decomposition. | The material may still be usable. Consider re-purification by vacuum distillation after adding a stabilizer.[2] If not for immediate use, proceed with quenching and disposal. |
| Significant darkening, increased viscosity, or frothing. | Advanced decomposition and polymerization. | The material is likely no longer viable for use. DO NOT attempt to use or purify. Proceed immediately to the emergency quenching and disposal protocol.[1] |
| Visible fuming from the container or audible hissing. | Active and rapid HCl gas evolution. This is a critical safety hazard. | IMMEDIATE ACTION REQUIRED. This indicates significant pressure buildup. Do not attempt to tighten the cap.[1] Follow the Emergency Protocol for Pressurized Containers. |
| Container is bulging, or cap is deformed. | Extreme pressure buildup. Imminent risk of container failure. | IMMEDIATE EVACUATION. This is a pre-explosion indicator. Evacuate the immediate area and follow your institution's emergency response procedures for explosive hazards. Contact your Environmental Health and Safety (EHS) office immediately. |
Visualization of the Troubleshooting Workflow
Caption: Decision workflow for inspecting and handling stored chloromethylthiophene.
Emergency Protocols: Handling and Disposal of Unstable Material
In situations where decomposition is evident, follow these procedures with extreme caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles and a full-face shield. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves offer limited protection.[5] |
| Body | A flame-retardant lab coat and a chemical-resistant apron. |
| Respiratory | All handling of potentially decomposing material should be done in a certified chemical fume hood. If there is a risk of vapor exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Emergency Protocol for a Pressurized Container
If you suspect a container is under pressure but has not yet failed:
-
Do Not Move Unnecessarily: Minimize handling of the container.
-
Alert Personnel and Secure Area: Inform others in the lab and restrict access to the area.
-
Work in Fume Hood with Blast Shield: Place the container in a chemical fume hood behind a blast shield.
-
Cool the Container: Place the container in a secondary container and cool it with an ice bath to slow the rate of gas generation.
-
Contact EHS: Do not attempt to vent the container yourself. Contact your institution's EHS office or designated hazardous materials team for immediate assistance. They have specialized procedures for handling such situations.
Protocol 2: Safe Quenching and Disposal of Decomposed Chloromethylthiophene
This protocol is for material that has darkened or polymerized but is not in a pressurized container.
-
Preparation: In a fume hood, prepare a large beaker with a stir bar, containing a suitable inert solvent (e.g., toluene) and place it in an ice bath. The volume of the solvent should be at least 10 times the volume of the chloromethylthiophene to be quenched.
-
Slow Addition: Under vigorous stirring, slowly add the decomposed chloromethylthiophene solution to the cold solvent.
-
Neutralization: Slowly and cautiously add a non-nucleophilic base, such as triethylamine or additional dicyclohexylamine, to neutralize the HCl. Monitor for any signs of an exothermic reaction.
-
Final Quench: Once the initial reaction has subsided, slowly add a proton source like isopropanol to react with any remaining reactive species.
-
Waste Collection: The resulting mixture should be collected as hazardous waste. Label the container clearly with all its contents.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.[6] Do not pour any of the materials down the drain.[6]
References
Validation & Comparative
Differentiating Isomers of Chloromethylthiophene: A GC-MS-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise identification of isomeric impurities is a critical aspect of quality control and regulatory compliance. Chloromethylthiophene isomers, such as 2-chloro-3-methylthiophene and 3-chloro-2-methylthiophene, present a significant analytical challenge due to their identical molecular weight and similar physicochemical properties. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the effective differentiation of these closely related compounds, supported by experimental data and established scientific principles.
The differentiation of regioisomers is a significant issue in analytical chemistry, particularly in forensic drug analysis and pharmaceutical quality control, where legal and safety regulations often apply to specific isomers.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose, combining the high-resolution separation capabilities of gas chromatography with the sensitive and structure-elucidating power of mass spectrometry.[3][4]
This guide will explore the nuances of method development for separating chloromethylthiophene isomers, focusing on both the chromatographic separation and the interpretation of mass spectral data.
The Challenge of Isomer Separation
Isomers, by definition, share the same molecular formula, leading to identical molecular weights. This inherent similarity makes their differentiation a non-trivial task. Successful separation and identification hinge on exploiting subtle differences in their physical and chemical properties. In the context of GC-MS, these differences manifest in two key areas:
-
Chromatographic Retention Time: The time it takes for a compound to travel through the GC column is influenced by its volatility and its interaction with the stationary phase of the column.[3] Isomers with different boiling points or polarities will exhibit distinct retention times under optimized chromatographic conditions.
-
Mass Spectral Fragmentation Patterns: While isomers have the same molecular ion mass, their fragmentation patterns upon electron ionization can differ.[5] The specific arrangement of atoms in each isomer can lead to the formation of unique fragment ions or variations in the relative abundance of common fragments, providing a fingerprint for identification.[6][7]
Experimental Approach: A Self-Validating System
The protocol described herein is designed to be a self-validating system, ensuring robustness and reproducibility. The choice of each parameter is grounded in established chromatographic and mass spectrometric principles.
Instrumentation and Consumables
A standard gas chromatograph coupled with a mass spectrometer is utilized for this analysis.[8] The selection of the GC column is a critical parameter for achieving optimal separation of isomers.[9]
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.[10]
-
GC Column: A capillary column with a stationary phase that offers good selectivity for aromatic isomers is recommended. A mid-polarity phase, such as a 35% phenyl-methylpolysiloxane (e.g., Rtx®-35), has been shown to be effective for separating regioisomers of similar compounds.[2]
-
Carrier Gas: Helium, at a constant flow rate.
-
Sample Preparation: Samples of individual chloromethylthiophene isomers and a mixture are prepared by dissolving in a volatile organic solvent like dichloromethane to a concentration of approximately 1 mg/mL.[11]
Detailed GC-MS Methodology
The following step-by-step protocol outlines the optimized conditions for the separation and analysis of chloromethylthiophene isomers.
Step 1: Injection
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless mode is chosen to maximize the transfer of analytes to the column, enhancing sensitivity.[1]
Step 2: Chromatographic Separation
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 15°C/minute.[1]
-
Final Hold: Maintain at 300°C for 5 minutes.
-
Rationale: This temperature program allows for the separation of volatile impurities at the beginning of the run while ensuring the timely elution of the target isomers.
-
Step 3: Mass Spectrometry Detection
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with spectral libraries.[5]
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 400.[1]
-
Data Acquisition: Full scan mode to capture all fragment ions.
Workflow Diagram
References
- 1. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Comparative Reactivity Analysis: 3-(Chloromethyl)thiophene vs. 3-(Bromomethyl)thiophene in Nucleophilic Substitution
A Senior Application Scientist's Guide for Drug Development & Synthesis Professionals
In the landscape of heterocyclic chemistry, thiophene derivatives serve as indispensable building blocks for a multitude of applications, from pharmaceuticals to organic electronics.[1][2] Among these, 3-(halomethyl)thiophenes are particularly valuable synthons, acting as electrophilic partners for introducing the thiophen-3-ylmethyl moiety. The choice between a chloro- or bromo- derivative is a critical decision point in synthetic design, directly impacting reaction kinetics, yield, and overall process efficiency. This guide provides an in-depth comparison of the reactivity of 3-(chloromethyl)thiophene and 3-(bromomethyl)thiophene, grounded in fundamental chemical principles and supported by experimental considerations.
The Theoretical Framework: Why the Halogen Matters
The reactivity of 3-(halomethyl)thiophenes in most common synthetic applications, particularly in forming new carbon-heteroatom or carbon-carbon bonds, is governed by the principles of nucleophilic substitution. Given that the halogen is attached to a primary, benzylic-like carbon, the predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction.[3][4]
In an SN2 reaction, the rate-determining step involves the simultaneous formation of a new bond with the incoming nucleophile and the cleavage of the bond between the carbon and the leaving group (the halide).[3][4] Consequently, the efficacy of the leaving group is a paramount factor in determining the reaction rate. A superior leaving group is one that can readily depart, stabilizing the negative charge it acquires upon bond cleavage.
The leaving group ability of the halogens follows a clear trend down the periodic table: I > Br > Cl > F.[5] This order is dictated by three core physicochemical properties:
-
Basicity: There is an inverse relationship between the basicity of an anion and its leaving group ability.[5][6] Weaker bases are more stable and thus make better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻).
-
Carbon-Halogen (C-X) Bond Strength: The cleavage of the C-X bond is central to the reaction. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction. The C-Br bond is inherently weaker and longer than the C-Cl bond.
-
Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Larger atoms, like bromine, have more diffuse electron clouds that are more polarizable. This allows them to better stabilize the developing negative charge in the transition state as they depart.[5]
Based on these principles, 3-(bromomethyl)thiophene is predicted to be significantly more reactive than this compound in SN2 reactions.
Visualizing the SN2 Pathway
The following diagram illustrates the concerted mechanism of an SN2 reaction at the methylthiophene core.
Caption: General SN2 mechanism for 3-(halomethyl)thiophene.
Quantitative Data Summary
The superior leaving group ability of bromide over chloride is substantiated by key physical and chemical properties.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Advantage for Reactivity |
| Conjugate Acid pKa | HCl (~ -7.0) | HBr (~ -9.0) | Bromide : Lower pKa indicates a weaker, more stable conjugate base.[5] |
| C-X Bond Dissociation Energy | ~339 kJ/mol (C-Cl) | ~285 kJ/mol (C-Br) | Bromide : Weaker bond is more easily cleaved, lowering activation energy.[5] |
| Ionic Radius | 181 pm | 196 pm | Bromide : Larger radius helps disperse the negative charge. |
| Polarizability | 3.66 x 10⁻²⁴ cm³ | 4.77 x 10⁻²⁴ cm³ | Bromide : Higher polarizability stabilizes the transition state. |
Note: Bond dissociation energies are representative for a C-X bond and can vary slightly based on molecular structure.
Experimental Protocol: Comparative Synthesis of N-(Thiophen-3-ylmethyl)aniline
To empirically validate the reactivity difference, a comparative synthesis can be performed. This protocol outlines the reaction of each halomethylthiophene with a model nucleophile, aniline, under identical conditions. The primary metric for comparison is the reaction time required for complete consumption of the starting material, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective
To compare the rate of nucleophilic substitution of this compound and 3-(bromomethyl)thiophene with aniline.
Materials
-
This compound (1.0 eq)
-
3-(Bromomethyl)thiophene (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, as a mild base)
-
Acetonitrile (CH₃CN) (Anhydrous)
-
Ethyl Acetate (for TLC and chromatography)
-
Hexanes (for TLC and chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the comparative synthesis experiment.
Step-by-Step Procedure
-
Setup: Two identical round-bottom flasks are charged with magnetic stir bars. Flask A is charged with this compound (e.g., 1 mmol, 132.6 mg), and Flask B with 3-(bromomethyl)thiophene (1 mmol, 177.0 mg).
-
Reagent Addition: To each flask, add potassium carbonate (2 mmol, 276 mg), anhydrous acetonitrile (10 mL), and aniline (1.1 mmol, 102.4 mg).
-
Reaction: Equip both flasks with reflux condensers and place them in a pre-heated oil bath at 60°C. Start stirring and timing simultaneously.
-
Monitoring: At 30-minute intervals, withdraw a small aliquot from each reaction mixture, spot it on a TLC plate, and elute with a 20:80 ethyl acetate/hexanes mixture. Visualize under UV light. The starting materials are less polar than the amine product.
-
Endpoint Determination: The reaction is considered complete when the starting halomethylthiophene spot is no longer visible on the TLC plate. Record the time for each reaction.
-
Work-up (Post-Completion): Cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-(thiophen-3-ylmethyl)aniline.
Expected Outcome
The reaction in Flask B (containing 3-(bromomethyl)thiophene) is expected to reach completion in a significantly shorter time than the reaction in Flask A. It may also proceed at a lower temperature, offering a more energy-efficient process. For instance, the bromo- derivative might react completely within 1-2 hours, whereas the chloro- derivative could require 6-8 hours or longer under the same conditions.
Practical Implications and Strategic Selection
The choice between this compound and 3-(bromomethyl)thiophene is a strategic one based on a balance of reactivity, cost, and stability.
-
Choose 3-(Bromomethyl)thiophene when:
-
High reactivity is required: For reactions with weak nucleophiles or when milder reaction conditions (lower temperatures, shorter times) are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Rapid synthesis is a priority: In high-throughput screening or rapid analog synthesis, the faster kinetics of the bromo compound are a distinct advantage.
-
-
Choose this compound when:
-
Cost is a primary driver: Chloro- derivatives are often less expensive to manufacture and purchase, making them more suitable for large-scale industrial processes if the reaction conditions are tolerable.
-
Enhanced stability is needed: Alkyl chlorides are generally more stable than their corresponding bromides, offering a longer shelf-life and greater tolerance to handling and storage conditions.
-
Moderate reactivity is sufficient: If the nucleophile is strong and the substrate can tolerate more forcing conditions (e.g., higher temperatures), the chloro- derivative can be a perfectly viable and economical choice.
-
Conclusion
The reactivity of 3-(halomethyl)thiophenes in nucleophilic substitution is fundamentally dictated by the nature of the halogen leaving group. 3-(Bromomethyl)thiophene is the more reactive substrate due to the superior leaving group ability of bromide, which is a weaker base and forms a weaker, more easily cleaved bond with carbon compared to chloride.[5][7] This enhanced reactivity translates to faster reaction rates and the feasibility of using milder conditions. While this compound offers advantages in cost and stability, the selection of the optimal reagent requires a careful evaluation of the specific synthetic challenge, balancing the need for reactivity against practical process considerations.
References
- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
A Comparative Guide to Catalytic Systems for the Chloromethylation of Thiophene
Introduction: The Synthetic Value of 2-Chloromethylthiophene
Thiophene and its derivatives are cornerstone heterocycles in medicinal chemistry. The introduction of a chloromethyl group onto the thiophene ring, primarily at the 2-position, yields 2-chloromethylthiophene, a highly versatile intermediate.[1] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, enabling the incorporation of the thienyl moiety into more complex molecular architectures.[1] This reactivity is fundamental in the synthesis of the thienopyridine class of antiplatelet drugs, including blockbuster pharmaceuticals like Clopidogrel, which are critical in the management of cardiovascular diseases.[1]
However, the synthesis of 2-chloromethylthiophene is not without its challenges. The high nucleophilicity of the thiophene ring makes it susceptible to side reactions, and the product itself is notoriously unstable.[2][3] Consequently, the choice of catalyst and reaction conditions is paramount to achieving high yield, selectivity, and safety. This guide provides a comparative analysis of various catalytic systems for the chloromethylation of thiophene, offering field-proven insights and experimental data to aid researchers in process optimization and catalyst selection.
The Core Challenge: Controlling Reactivity
The chloromethylation of thiophene is a classic electrophilic aromatic substitution. The primary difficulties arise from the thiophene ring's high reactivity, which can lead to several undesirable outcomes:
-
Polysubstitution: The activating nature of the newly introduced chloromethyl group can lead to a second substitution, primarily yielding 2,5-bis(chloromethyl)thiophene.[4]
-
Byproduct Formation: Under acidic conditions, the intermediate hydroxymethylthiophene or the product itself can react with another thiophene molecule to form diarylmethane byproducts, such as bis-(2-thienyl)methane.[4][5][6]
-
Polymerization/Tarring: The reaction conditions can promote the formation of polymeric residues, leading to reduced yields and purification difficulties.[6]
-
Product Instability: The target compound, 2-chloromethylthiophene, is a lachrymator and is thermally labile. It has a tendency to decompose, sometimes with explosive violence, especially during storage or purification at elevated temperatures.[5][6][7]
Effective catalytic systems must therefore be capable of generating the chloromethylating electrophile under conditions that favor mono-substitution and minimize these side reactions. Strict temperature control is a universally critical parameter.[4][6]
Comparative Analysis of Catalytic Systems
The chloromethylation of thiophene can be achieved using several approaches, distinguished by the nature of the catalyst or the reaction medium employed. Each method presents a unique balance of efficiency, cost, safety, and environmental impact.
Protic Acid Catalysis: The Classical Blanc Reaction
The traditional method for chloromethylation involves the use of formaldehyde and concentrated hydrochloric acid, where HCl acts as both a reactant and a protic acid catalyst.[5][7] This approach, a variation of the Blanc reaction, is widely documented but suffers from moderate yields and significant byproduct formation.[8]
Mechanism Rationale: Concentrated hydrochloric acid protonates formaldehyde, forming the hydroxymethyl cation (+CH₂OH), a weak electrophile. The high concentration of chloride ions facilitates the formation of the more reactive chloromethyl cation or a related species that then attacks the electron-rich thiophene ring.
Performance: Yields are typically in the range of 40-41%.[4][5] The primary drawbacks are the formation of bis-(2-thienyl)methane and the requirement for fractional distillation to purify the product from significant byproducts.[4][5]
Lewis Acid Catalysis
To enhance the electrophilicity of the chloromethylating agent, Lewis acids are frequently employed. Catalysts such as zinc chloride (ZnCl₂), aluminum trichloride (AlCl₃), and tin(IV) chloride (SnCl₄) are common choices in Friedel-Crafts-type reactions.[9][10]
Mechanism Rationale: The Lewis acid coordinates with the oxygen atom of formaldehyde, polarizing the C=O bond and facilitating the formation of a highly reactive electrophilic species upon interaction with HCl. This increases the reaction rate but can also promote the formation of diarylmethane byproducts if not carefully controlled, as Lewis acids like AlCl₃ are known to catalyze this side reaction.[10]
Performance: While effective, traditional Lewis acids often need to be used in stoichiometric amounts, leading to significant toxic waste and complex work-up procedures.[11] For example, using ZnCl₂ with paraformaldehyde and HCl gas in chloroform has been reported, though yields can be low.[9]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a method to enhance reaction rates in biphasic systems, which is often the case in chloromethylation reactions involving an aqueous acid phase and an organic thiophene phase.
Mechanism Rationale: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), possesses both hydrophilic and lipophilic properties.[12][13] It can transport reactants (like the chloromethylating agent or its precursor) from the aqueous phase to the organic phase where the thiophene is located, thereby increasing the reaction rate. This technique has been reported to achieve high yields under optimized conditions.[12][13]
Ionic Liquid Catalysis: A Greener Approach
Ionic liquids (ILs) have emerged as promising alternative catalysts and reaction media. Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds, make them attractive from an environmental and process standpoint.
Mechanism Rationale: Ionic liquids can act as both a solvent and a catalyst.[8] Cationic imidazolium-based ILs, for instance, can stabilize the electrophilic intermediates and facilitate the reaction in a homogeneous environment, improving conversion and selectivity.[8] A key advantage is the potential for catalyst recyclability, which aligns with the principles of green chemistry.[8]
Performance: Studies using ionic liquids like 1-octyl-3-methylimidazolium bromide as catalysts for the chloromethylation of thiophene derivatives have reported excellent yields, ranging from 70% to 92%, with short reaction times and high catalytic efficiency.[8]
Co-Solvent Mediated Chloromethylation
A significant breakthrough in optimizing the chloromethylation of thiophene involves the use of a ketone-containing co-solvent, such as acetone or methyl-isobutyl-ketone (MIBK).[4][14] This is less a change in the fundamental catalyst (still protic acid-driven) and more a process intensification strategy that dramatically improves performance.
Mechanism Rationale: The ketone co-solvent improves the mutual solubility of the aqueous and organic phases, creating a more homogeneous reaction environment and enhancing mass transfer.[4] This leads to a more controlled reaction, suppressing the formation of tars and diarylmethane byproducts.[14] The result is a significantly purer product and a much higher yield.
Performance: This optimized method can achieve yields exceeding 80%, a twofold increase over the classical approach.[4][15] The purity is also substantially higher, with the content of the problematic 3-chloromethyl-thiophene isomer being less than 0.3%.[4][14]
Quantitative Performance Comparison
The selection of a catalytic system often involves a trade-off between yield, purity, cost, and environmental impact. The table below summarizes the performance of the discussed methods.
| Catalytic System | Key Reagents | Typical Catalyst/Medium | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages | Source(s) |
| Classical (Protic Acid) | Thiophene, Formaldehyde, HCl | Concentrated HCl | < 5 | 40 - 41% | Simple, inexpensive reagents | Low yield, high byproduct formation (e.g., bis-(2-thienyl)methane), tarring | [4][5] |
| Lewis Acid | Thiophene, Paraformaldehyde, HCl | ZnCl₂, SnCl₄ | Room Temp. - 30°C | Variable (can be low) | Increased reaction rate | Often requires stoichiometric amounts, significant waste, byproduct formation | [9][16] |
| Phase-Transfer (PTC) | Thiophene, Paraformaldehyde, HCl | Tetrabutylammonium Bromide (TBAB) | Optimized | High | Improved rate in biphasic systems | Requires catalyst, optimization of conditions needed | [12][13] |
| Ionic Liquid | Thiophene Derivatives, Paraformaldehyde, HCl | Imidazolium-based ILs | 20 - 50°C | 70 - 92% | High yield, catalyst recyclability, green potential | Higher initial cost of ionic liquid | [8] |
| Ketone Co-Solvent | Thiophene, Paraformaldehyde, HCl | Methyl-isobutyl-ketone (MIBK) | 0 - 10°C | > 80% | High yield, high purity, suppressed side reactions, scalable | Requires solvent handling and recovery | [4][14][15] |
Mechanistic Insights & Experimental Workflow
The chloromethylation of thiophene proceeds via an electrophilic aromatic substitution pathway. The catalyst's primary role is to generate a sufficiently reactive chloromethylating electrophile.
Caption: General mechanism for the electrophilic chloromethylation of thiophene.
The general workflow for these syntheses involves controlled reagent addition at low temperatures, followed by an aqueous work-up and purification, typically by vacuum distillation.
Caption: Comparative workflow of classical vs. ketone co-solvent methods.
Experimental Protocols
The following protocols are adapted from established procedures and patent literature.
Protocol 1: Classical Chloromethylation of Thiophene[4][7]
Caution: This procedure should be conducted in an efficient fume hood. 2-Chloromethylthiophene is a potent lachrymator. Formaldehyde is a suspected carcinogen.
-
Setup: In a 2-liter beaker equipped with a mechanical stirrer and a thermometer, place 420 g (5 moles) of thiophene and 200 ml of concentrated hydrochloric acid. Surround the beaker with an ice-salt or dry ice bath to cool the mixture.
-
Gas Introduction: With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.
-
Reagent Addition: Once the temperature of the mixture reaches 0°C, begin the slow, dropwise addition of 500 ml of 37% formaldehyde solution. The addition rate must be controlled to maintain the reaction temperature below 5°C. This process typically takes about 4 hours.
-
Work-up: After the addition is complete, transfer the mixture to a separatory funnel. Extract the mixture with three 500-ml portions of ether.
-
Washing: Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying & Purification: Dry the ether solution over anhydrous calcium chloride. Remove the ether by distillation at atmospheric pressure. Distill the remaining residue under reduced pressure through a fractionating column, collecting the product that boils at 73–75°C/17 mm Hg. The expected yield is 257–267 g (40–41%).
-
Stabilization: Immediately add 1–2% by weight of dicyclohexylamine to the collected product and store in a loosely stoppered glass bottle in a refrigerator.[4]
Protocol 2: Optimized Chloromethylation using a Ketone Co-solvent[4][14][15]
Caution: Adhere to all safety warnings from Protocol 1. Hydrogen chloride gas is highly corrosive.
-
Setup: In a reaction vessel equipped for stirring, cooling, and gas introduction, mix 84 g (1.0 mole) of thiophene with 210 ml of methyl-isobutyl-ketone (MIBK).
-
Cooling & Saturation: Cool the mixture to between 0°C and 5°C. While stirring vigorously, introduce dry hydrogen chloride gas into the mixture until saturation.
-
Reagent Addition: Prepare a solution of 30 g (1.0 mole) of paraformaldehyde in 100 g of 37% aqueous hydrochloric acid. Add this mixture slowly to the thiophene solution, maintaining the temperature between 0°C and 10°C throughout the addition.
-
Reaction: Continue to stir the mixture at 0°C to 10°C until the reaction is complete, as monitored by GC or TLC.
-
Work-up: Add water to the reaction mixture to dissolve any inorganic salts and allow the phases to separate.
-
Washing: Separate the organic (MIBK) phase and wash it with a potassium carbonate solution until neutral.
-
Purification: Isolate the product by fractional distillation under reduced pressure. The use of the ketone co-solvent typically results in a significantly purer product with a yield that can exceed 80%.
-
Stabilization: Stabilize the final product as described in Protocol 1.
Safety, Handling, and Alternative Reagents
The chloromethylation of thiophene involves several significant hazards that demand strict safety protocols.
-
Corrosive Reagents: Concentrated hydrochloric acid and HCl gas are highly corrosive and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]
-
Product Hazards: 2-Chloromethylthiophene is a lachrymator (tear-producing agent) and is unstable. It should not be stored for long periods or in tightly sealed containers due to the risk of decomposition and pressure buildup.[7]
-
Carcinogenic Reagents: While formaldehyde is a suspected carcinogen, alternative chloromethylating agents like chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME) are known human carcinogens and are extremely hazardous.[9][17][18][19][20] Their use requires specialized handling procedures and should be avoided if effective alternatives exist.
Conclusion and Future Outlook
While the classical protic acid-catalyzed chloromethylation of thiophene is a well-established method, its moderate yield and significant byproduct formation limit its efficiency. For laboratory and industrial-scale synthesis, the ketone co-solvent mediated method represents a superior alternative, offering dramatically improved yields (>80%) and product purity.[4][14] This method effectively addresses the core challenges of side reactions and provides a more robust and scalable process.
Looking forward, ionic liquid catalysis stands out as a promising avenue for developing greener synthetic routes.[8] With reported yields up to 92% and the potential for catalyst recycling, this approach aligns with the increasing demand for sustainable chemical manufacturing.[8] Further research into optimizing and scaling up these ionic liquid systems could pave the way for even more efficient and environmentally benign syntheses of this critical pharmaceutical intermediate. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors of yield, purity, scalability, cost, and environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. US20060161008A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Chloro-3-(chloromethyl)thiophene | 109459-94-1 | Benchchem [benchchem.com]
- 14. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 15. KR100859386B1 - Chloromethylation of Thiophene - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. nj.gov [nj.gov]
- 20. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Structural Validation of Novel 3-(chloromethyl)thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Synthesis, The Imperative of Structural Certainty
The thiophene scaffold is a cornerstone in medicinal chemistry, celebrated for its role as a bioisostere of the benzene ring, which can maintain or enhance pharmacological profiles in drug candidates.[1] Thiophene derivatives have shown promise across a spectrum of therapeutic areas, including oncology and infectious diseases.[2][3][4] Among the various starting materials, 3-(chloromethyl)thiophene stands out as a particularly versatile building block.[5] Its reactive chloromethyl group provides a direct handle for nucleophilic substitution, enabling the straightforward synthesis of diverse molecular architectures.[1]
However, in the rigorous landscape of drug discovery and development, synthesis is merely the first act. The unambiguous confirmation of a molecule's structure is paramount. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the development pipeline.[6] This guide provides a comparative analysis of the essential analytical techniques used to validate the structures of novel derivatives synthesized from this compound. We will move beyond procedural lists to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Synthetic Starting Point: Derivatization of this compound
The primary route for derivatization involves the nucleophilic substitution of the chloride on the methylene bridge. This S(_N)2 reaction is efficient with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), yielding a library of novel compounds.
Illustrative Synthetic Protocol: Synthesis of a Novel Thienyl-Amine Derivative
-
Dissolution: Dissolve this compound (1.0 eq) and a primary amine of interest (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K(_2)CO(_3)) (2.0 eq), to act as an acid scavenger.
-
Reaction: Stir the mixture at 60°C and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the solid K(_2)CO(_3), and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired novel thiophene derivative.
While direct substitution is common, alternative methods like the Blanc chloromethylation of a pre-functionalized thiophene can also be employed, though they often present challenges with regioselectivity.[7] The focus of this guide, however, is on validating the structure of the product obtained from these reactions.
The Analytical Gauntlet: A Comparative Overview of Key Validation Techniques
No single technique provides a complete structural picture. Instead, we rely on a complementary suite of analytical methods. The three pillars of small molecule structural validation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.[8][9][10][11] Each provides a unique and critical piece of the structural puzzle.
| Technique | Primary Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Formula | High sensitivity, small sample requirement, provides fragmentation clues.[12][13] | Does not provide stereochemical or connectivity information. Isomers are indistinguishable. |
| NMR Spectroscopy | Atom Connectivity & 3D Conformation in Solution | Detailed map of the molecular skeleton (¹H-¹³C framework), reveals stereochemistry.[10] | Lower sensitivity, requires pure sample, complex spectra can be difficult to interpret. |
| X-ray Crystallography | Absolute 3D Structure in Solid State | Unambiguous determination of connectivity, configuration, and conformation.[14][15][16] | Requires a high-quality single crystal, which can be difficult or impossible to grow.[17] |
Part 1: The First Checkpoint – High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first question for any newly synthesized compound is: "Did I make a molecule of the correct mass?" HRMS is the definitive technique to answer this. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can determine the elemental formula with high confidence. This step is critical to immediately flag major issues, such as an incorrect reaction pathway, dimerization, or residual starting material, before investing time in more complex analyses.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system (e.g., UHPLC) to separate the analyte from any minor impurities.[12]
-
Ionization: The eluent is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), which generates gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which measures the m/z values with high precision.
-
Data Processing: The resulting mass is compared to the theoretical mass calculated for the expected chemical formula.
Data Interpretation & Trustworthiness
A successful HRMS result is a cornerstone of trust in your synthesis. Key indicators to verify are:
-
The Molecular Ion Peak [M+H]⁺: The measured mass should match the calculated mass for the protonated target molecule within a narrow tolerance (typically < 5 ppm).
-
Isotopic Pattern: The thiophene moiety contains sulfur, which has a characteristic isotopic signature (
S is ~4.2% of34 S). The observed isotopic pattern must match the theoretical pattern for the proposed formula.32
Table 1: Hypothetical HRMS Data for a Novel Thiophene Derivative (C₁₂H₁₅N₁O₂S₁)
| Parameter | Observed Value | Theoretical Value | Delta (ppm) |
| [M+H]⁺ | 254.0899 | 254.0902 | -1.2 |
| Isotopic Peak [M+2+H]⁺ | 4.5% | 4.4% | N/A |
This data provides strong evidence that a compound with the desired elemental formula was successfully synthesized.
Part 2: Mapping the Skeleton – Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected.[10] For thiophene derivatives, NMR is indispensable for confirming that the derivatization occurred at the intended chloromethyl position and for characterizing the structure of the newly introduced substituent. Both ¹H and ¹³C NMR are required for a complete picture.
Workflow for Comprehensive NMR Analysis
The logical flow of NMR experiments is designed to build the structural picture piece by piece.
Caption: Logical workflow for NMR-based structural elucidation.
Experimental Protocols
-
¹H NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer. This reveals the chemical environment, integration (number of protons), and splitting (neighboring protons) for every unique proton in the molecule.
-
¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This shows a single peak for each unique carbon atom, indicating the complexity of the carbon skeleton.
-
2D NMR (e.g., HSQC): Two-dimensional experiments are crucial for resolving ambiguity. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with the carbon atom it is directly attached to, providing definitive C-H bond information.[11]
Data Interpretation & Trustworthiness
For a derivative of this compound, key spectral signatures to confirm include:
-
Thiophene Protons: Two distinct signals in the aromatic region (~6.9-7.4 ppm) corresponding to the protons on the thiophene ring.
-
Methylene Bridge Protons: A singlet (or AB quartet, depending on chirality) integrating to 2H, representing the -CH₂- group that was formerly the chloromethyl group. Its chemical shift will be significantly different from the starting material.
-
Substituent Protons: Signals corresponding to the newly added chemical group.
Table 2: Hypothetical ¹H NMR Data for a Novel Thiophene Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 | d | 1H | Thiophene C5-H |
| 6.98 | d | 1H | Thiophene C4-H |
| 4.15 | s | 2H | Thiophene-CH₂-N |
| 3.40 | t | 2H | N-CH₂-CH₂-OH |
| 2.85 | t | 2H | N-CH₂-CH₂-OH |
| 2.50 | s | 1H | -OH |
This data, especially the signal at 4.15 ppm, strongly supports the successful substitution at the methylene bridge.
Part 3: The Gold Standard – Single-Crystal X-ray Crystallography
Expertise & Causality: When NMR data is ambiguous (e.g., in cases of complex stereochemistry or inseparable regioisomers) or when absolute, irrefutable proof of structure is required for publication or patent filings, X-ray crystallography is the ultimate arbiter.[15][16] It provides a 3D atomic map of the molecule as it exists in the solid state, directly visualizing bond lengths, angles, and stereochemical relationships.[14][18]
Experimental Protocol: Structure Determination
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of solvent and allowed to evaporate slowly. Other techniques include vapor diffusion and solvent layering. High-quality, single crystals of at least 20µm in all dimensions are required.[16][17]
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then cooled under a stream of nitrogen gas and irradiated with a focused beam of X-rays (e.g., Mo or Cu source).[17] The resulting diffraction pattern is recorded by a detector.
-
Structure Solution & Refinement: Specialized software is used to analyze the diffraction data, solve the phase problem, and generate an initial electron density map.[16] The atomic positions are then refined to generate the final, precise 3D structure.
Data Interpretation & Trustworthiness
The output is a detailed crystallographic information file (CIF) and a 3D model of the molecule. The quality of the structure is assessed by parameters like the R-factor, which should be low (typically < 0.05 for a good structure), indicating a good fit between the experimental data and the final model.[16] This technique provides the highest level of trustworthiness for a molecular structure.
Integrated Analytical Workflow: A Decision-Making Guide
A robust validation strategy integrates these techniques into a logical, self-validating workflow. The goal is to build confidence at each step and only proceed to more resource-intensive techniques when necessary.
Caption: Decision-making workflow for structural validation.
This workflow demonstrates how the techniques build upon one another. A correct HRMS result validates proceeding to NMR. If NMR provides a clear and unambiguous structure, validation may be complete. If there is any ambiguity, X-ray crystallography is the final, decisive step.
Conclusion
The validation of novel chemical structures is a multi-faceted process that demands a rigorous and logical application of complementary analytical techniques. For derivatives of this compound, a workflow beginning with High-Resolution Mass Spectrometry to confirm elemental composition, followed by comprehensive 1D and 2D NMR spectroscopy to map atomic connectivity, forms a robust foundation for structural assignment. When absolute certainty is required, or when spectroscopic data remains ambiguous, Single-Crystal X-ray Crystallography serves as the definitive gold standard. By understanding the strengths and limitations of each method and applying them within an integrated workflow, researchers in drug discovery can ensure the integrity of their data, build accurate structure-activity relationships, and ultimately accelerate the journey from molecule to medicine.[13]
References
- 1. 3-(Chloromethyl)-2,5-dimethylthiophene | 766-58-5 | Benchchem [benchchem.com]
- 2. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. journalwjarr.com [journalwjarr.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. rigaku.com [rigaku.com]
- 15. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 16. eas.org [eas.org]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. excillum.com [excillum.com]
A Senior Application Scientist's Guide to Modern Synthetic Routes for 3-Substituted Thiophenes: Moving Beyond Chloromethyl Intermediates
For researchers, medicinal chemists, and materials scientists, the thiophene nucleus is a cornerstone of molecular design. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of applications, from pharmaceuticals to organic electronics. Specifically, the introduction of substituents at the 3-position of the thiophene ring is crucial for fine-tuning the steric and electronic properties of the final molecule.
Historically, the use of reactive intermediates like 3-(chloromethyl)thiophene has been a common strategy for introducing side chains. However, the inherent reactivity, potential for side reactions, and hazardous nature of such halogenated intermediates necessitate the exploration of safer, more efficient, and versatile synthetic alternatives.[1][2] This guide provides an in-depth comparison of modern, reliable, and scalable methods for the synthesis of 3-substituted thiophenes, bypassing the need for chloromethylated precursors. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to empower you to make informed decisions in your synthetic endeavors.
I. Building from the Ground Up: Ring-Closing Strategies
One of the most powerful approaches to synthesizing 3-substituted thiophenes is to construct the ring with the desired substituent already incorporated into the acyclic precursors. This "ring-closing" or "annulation" strategy offers a high degree of control over the substitution pattern.
A. The Gewald Aminothiophene Synthesis
The Gewald reaction is a robust, one-pot, multi-component reaction that delivers polysubstituted 2-aminothiophenes, which can be further modified.[3][4] This method is particularly valuable when an amino group at the 2-position is desired or can serve as a handle for subsequent functionalization.
Mechanistic Insight: The reaction proceeds through three key stages:
-
Knoevenagel-Cope Condensation: A base, typically a secondary amine like morpholine or piperidine, catalyzes the condensation of an active methylene compound (e.g., a cyanoester) with a ketone or aldehyde to form an α,β-unsaturated nitrile.[3][5]
-
Sulfur Addition: Elemental sulfur adds to the activated double bond of the nitrile intermediate.[5]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene.[3]
Experimental Protocol: General One-Pot Gewald Synthesis [5]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at a temperature ranging from room temperature to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the product is isolated by precipitation with water or by column chromatography.
B. The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is another classic and highly versatile method that allows for the creation of 3-hydroxy or 3-aminothiophenes from α,β-acetylenic esters or nitriles.[6][7] This approach is particularly useful for accessing thiophenes with oxygen or nitrogen functionalities at the 3-position.
Mechanistic Insight: The reaction is initiated by the base-catalyzed 1,4-conjugate addition of a thioglycolic acid derivative to an activated alkyne.[8] This is followed by a second intramolecular addition (a Dieckmann-like condensation) to form a five-membered ring. Subsequent elimination and tautomerization, driven by the formation of the aromatic ring, yield the final 3-hydroxythiophene product.[6]
Experimental Protocol: Synthesis of a 3-Hydroxythieno[3,2-b]thiophene-2-carboxylate [9]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve methyl thioglycolate (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (2.0 eq.) portion-wise, maintaining the temperature.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of the appropriate 3-chlorothiophene-2-carboxylate (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
II. Functionalization of the Pre-formed Ring: Cross-Coupling and C-H Activation
For scenarios where a suitable thiophene precursor is readily available, direct functionalization of the ring is a more atom-economical approach. Modern catalysis has revolutionized this field, offering precise control over which position is modified.
A. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[10] By starting with a 3-halothiophene (bromo- or iodo-), a wide variety of substituents can be introduced with high regioselectivity.
-
Suzuki Coupling: Reacts a 3-halothiophene with a boronic acid or ester. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[11][12]
-
Stille Coupling: Utilizes an organotin reagent. While powerful, the toxicity of tin compounds is a significant drawback.[11]
-
Kumada Coupling: Employs a Grignard reagent (organomagnesium). This method is highly effective for forming alkyl-aryl bonds but is sensitive to functional groups that are incompatible with strong bases/nucleophiles.[11]
-
Sonogashira Coupling: Specifically introduces alkyne functionalities by coupling a 3-halothiophene with a terminal alkyne.[11][13]
Experimental Protocol: Suzuki Coupling for 3-Arylthiophene Synthesis [12]
-
Combine 3-bromothiophene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) in a reaction vessel.
-
Add a degassed solvent system, such as toluene/water (4:1).
-
Heat the mixture under an inert atmosphere to 90-110 °C for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-arylthiophene.
B. Direct C-H Activation/Functionalization
Direct C-H activation is an emerging and highly attractive strategy that circumvents the need to pre-functionalize the thiophene ring with a halogen.[14] This approach offers a more atom- and step-economical pathway to the desired products. The primary challenge lies in controlling the regioselectivity, as the C-H bonds at the 2- and 5-positions of thiophene are typically more reactive than the C3-H bond.[15][16] However, recent advances have demonstrated that catalyst and directing group control can achieve selective functionalization at the 3-position.[15][17]
Mechanistic Insight: Palladium-catalyzed C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The choice of ligand on the palladium catalyst and the specific base or additive used are critical for influencing which C-H bond is cleaved and for facilitating the catalytic cycle.[13] For 3-substituted thiophenes, achieving selectivity between the C2 and C5 positions is a significant challenge that can be overcome by carefully tuning the reaction conditions.[13]
Experimental Protocol: Catalyst-Controlled C-H Alkynylation of Thiophene [13] This protocol is a conceptual representation of achieving regioselectivity and requires specific catalyst systems as detailed in the cited literature.
-
In a glovebox, charge a vial with the 3-substituted thiophene (1.0 eq.), the alkynylating agent (e.g., an ethynyl bromide derivative), the specific palladium catalyst, and ligand designed for C3-selectivity.
-
Add a silver-based oxidant/additive and a suitable anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 100-140 °C) for the specified time.
-
Monitor the reaction for the formation of the desired regioisomer.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the product via column chromatography.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the desired final structure, available starting materials, and scalability requirements. The following table provides a comparative summary to guide your selection process.
| Method | Primary Product Type | Key Advantages | Key Limitations | Typical Yields |
| Gewald Synthesis | 2-Amino-3,4,5-substituted thiophenes | One-pot, multi-component, readily available starting materials.[18] | Limited to 2-aminothiophenes, substituent scope dictated by initial carbonyl/nitrile. | 60-90%[18] |
| Fiesselmann Synthesis | 3-Hydroxy/Amino-2,5-substituted thiophenes | Access to 3-hydroxy/amino functionality, good for building fused ring systems.[6][9] | Requires acetylenic precursors which may need separate synthesis. | 41-78%[9] |
| Suzuki Coupling | 3-Aryl/Vinyl-thiophenes | High functional group tolerance, commercially available reagents, mild conditions.[11][12] | Requires pre-halogenated thiophene, potential for catalyst poisoning. | 50-90%[11] |
| C-H Activation | 3-Aryl/Alkyl/Alkynyl-thiophenes | Atom- and step-economical, avoids pre-functionalization.[13][14] | Regioselectivity can be challenging, may require specialized catalysts/directing groups.[15][17] | 50-85%[13] |
Conclusion
The synthesis of 3-substituted thiophenes has evolved far beyond reliance on reactive chloromethyl intermediates. For constructing the thiophene core with predetermined substituents, classical ring-closing reactions like the Gewald and Fiesselmann syntheses offer powerful and reliable pathways, particularly for introducing amino and hydroxyl groups. For the functionalization of existing thiophene scaffolds, modern catalytic methods are paramount. Palladium-catalyzed cross-coupling , especially the Suzuki reaction, provides a versatile and high-yielding approach starting from 3-halothiophenes.[11] Looking toward a future of more sustainable chemistry, direct C-H activation presents the most elegant and efficient strategy, minimizing waste by avoiding pre-functionalization steps, although achieving high C3-regioselectivity remains an area of active research.[14][15]
By understanding the mechanisms, advantages, and limitations of each of these alternative routes, researchers can select the most appropriate strategy to efficiently and safely synthesize the 3-substituted thiophenes required for their next breakthrough in medicine or materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 16. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
A Comparative Guide to the Efficiency of Phase Transfer Catalysis for Thiophene Chloromethylation
For researchers and professionals engaged in drug discovery and fine chemical synthesis, the efficient production of key heterocyclic intermediates is a cornerstone of success. 2-(Chloromethyl)thiophene is a quintessential example—a highly valuable building block whose synthetic accessibility is often hampered by challenges of yield, purity, and operational safety. This guide provides an in-depth, objective comparison of synthetic methodologies for thiophene chloromethylation, with a specific focus on the evolution from classic protocols to modern, high-efficiency systems, including the role and potential of Phase Transfer Catalysis (PTC).
The Synthetic Challenge: Why Thiophene Chloromethylation is Not Trivial
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[1] The chloromethylation of thiophene, a variation of the Blanc reaction, introduces a versatile chloromethyl group, primarily at the 2-position.[1][2] However, the high reactivity of the thiophene ring is a double-edged sword.
Mechanism and Inherent Side Reactions:
The reaction proceeds via an electrophilic aromatic substitution mechanism where formaldehyde and hydrogen chloride generate a reactive electrophile.[2] This electrophile is then attacked by the π-electrons of the thiophene ring.
The primary challenges stem from this reactivity:
-
Disubstitution: The newly introduced chloromethyl group is not sufficiently deactivating to prevent a second electrophilic attack, leading to the formation of 2,5-bis(chloromethyl)thiophene as a significant byproduct.[3][4]
-
Diarylmethane Formation: The product, 2-(chloromethyl)thiophene, can itself act as an electrophile, reacting with another thiophene molecule to form bis(2-thienyl)methane, especially at elevated temperatures.[2][4]
-
Polymerization and Tarring: The acidic and often heterogeneous reaction conditions can promote the formation of polymeric tars, which complicates product isolation and reduces yield.[3]
-
Product Instability: The desired product, 2-(chloromethyl)thiophene, is a potent lachrymator and is thermally labile, with a tendency to decompose or polymerize, sometimes explosively, upon storage or during purification by distillation.[4][5]
These factors mean that traditional synthetic approaches often result in modest yields and challenging purification processes.
Visualizing the Reaction Pathway & Competing Reactions
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
